N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-9-14(19)18-13-7-6-11(17)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHFSBVBDFTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186276 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32580-26-0 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32580-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032580260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Core Properties and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal chemical intermediate in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, chemical reactivity, and analytical characterization. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound, also known by its synonym 2-(2-bromoacetamido)-5-chlorobenzophenone, is a substituted acetamide derivative. Its molecular structure incorporates a benzophenone core, a feature central to the pharmacological activity of many benzodiazepines. The strategic importance of this compound lies in its role as a direct precursor to the 1,4-benzodiazepine ring system. The presence of a bromoacetyl group provides a reactive electrophilic site essential for the subsequent intramolecular cyclization step, which forms the characteristic seven-membered diazepine ring. Understanding the properties and handling of this intermediate is critical for the efficient and safe production of active pharmaceutical ingredients (APIs) like bromazepam.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 32580-26-0 | [1] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |
| Molecular Weight | 352.61 g/mol | [1] |
| Appearance | Solid, White Solid | [2][3] |
| Melting Point | 108 - 110 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [3] |
| IUPAC Name | This compound | [1] |
| InChI Key | VYYHFSBVBDFTML-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanism
The primary and most efficient synthesis of this compound involves the N-acylation of 2-amino-5-chlorobenzophenone. The choice of acylating agent and reaction conditions is critical to achieving high yield and purity.
Reaction Principle
The synthesis is a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl group on bromoacetyl bromide. The electron-withdrawing nature of the benzoyl group and the chloro substituent on the aniline ring slightly decreases the nucleophilicity of the amino group; however, the reaction proceeds efficiently under appropriate conditions.[4] A base is often implicitly formed or can be added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is based on established methodologies for the acylation of aminobenzophenones.[4][5]
Objective: To synthesize this compound via N-acylation.
Materials:
-
2-amino-5-chlorobenzophenone (1.0 equivalent)
-
Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous benzene or glacial acetic acid
-
2N Sodium hydroxide solution (for work-up)
-
Anhydrous sodium sulfate
-
Benzene and petroleum ether (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzophenone in anhydrous benzene.
-
Acylation: While stirring at room temperature, add bromoacetyl bromide dropwise to the solution. A precipitate of the hydrobromide salt of the starting amine may form.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with 2N sodium hydroxide to neutralize HBr and remove any unreacted bromoacetyl bromide, followed by washing with water until the washings are neutral.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it in vacuo to yield the crude product.
-
Purification: Recrystallize the crude residue from a mixture of benzene and petroleum ether to obtain the purified this compound as a crystalline solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Application in Bromazepam Synthesis
The primary utility of this compound is as a precursor for benzodiazepine synthesis. The molecule is designed for a subsequent intramolecular cyclization reaction.
Cyclization to 7-Membered Ring
The key reaction involves treating the bromoacetamide intermediate with a source of ammonia. The ammonia acts as a nucleophile, first displacing the bromide ion (an excellent leaving group) to form an amino-acetamide intermediate. This is followed by an intramolecular nucleophilic attack of the newly introduced amino group onto the carbonyl carbon of the benzophenone moiety. This sequence of reactions results in the formation of the 1,4-benzodiazepine ring structure.
Experimental Protocol: Synthesis of Bromazepam
This generalized protocol is based on the well-established cyclization reaction using ammonia.[6][7]
Objective: To synthesize 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (a close analog, demonstrating the principle) from the corresponding bromoacetamide intermediate.
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous ammonia
-
Methanol or Ethanol
-
Hexamethylenetetramine (optional catalyst/ammonia source)[7]
Procedure:
-
Reaction Setup: In a pressure-resistant vessel, dissolve this compound in methanol.
-
Ammonolysis: Cool the solution and saturate it with anhydrous ammonia gas. Alternatively, hexamethylenetetramine can be used in refluxing methanol, as it slowly releases ammonia.[7]
-
Cyclization: Seal the vessel and heat the mixture. The reaction is typically heated at reflux for several hours (e.g., 10-24 hours).[7] Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Purification: Filter the crystalline product, wash with cold methanol and then with hot water to remove salts and impurities.[7] Dry the product under vacuum.
Reaction Mechanism Diagram
Caption: Reaction mechanism for benzodiazepine synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound.
-
Chromatography: Thin Layer Chromatography (TLC) is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals in ¹H NMR would include aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the amide N-H and C=O stretching, as well as the benzophenone C=O stretch.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine atoms.[9]
-
Safety and Handling
As a bromoacetamide derivative and a chemical intermediate, this compound must be handled with appropriate care.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[10]
-
Handling Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 32580-26-0 [sigmaaldrich.com]
- 3. Cas 32580-26-0,2-BROMOACETAMIDO-5-CHLOROBENZOPHENONE | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]
- 6. Cas 1812-30-2,Bromazepam | lookchem [lookchem.com]
- 7. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS 32580-26-0): A Key Intermediate in Bromazepam Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal intermediate in the synthesis of the widely used anxiolytic drug, bromazepam. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its analytical characterization, and elucidates its critical role in the formation of the benzodiazepine ring system. Safety precautions and handling procedures are also thoroughly addressed to ensure its proper and safe utilization in a laboratory setting.
Chemical Identity and Physical Properties
This compound, with the CAS number 32580-26-0, is a substituted acetamide derivative. Its molecular structure incorporates a benzophenone moiety, a chloro-substituted phenyl ring, and a bromoacetamide functional group, making it a reactive precursor for cyclization reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | PubChem[1] |
| Molecular Weight | 352.61 g/mol | PubChem[1] |
| Appearance | White Solid | LookChem[2] |
| Melting Point | 108 - 110 °C | Sigma-Aldrich[3] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-(2-Bromoacetamido)-5-chlorobenzophenone, BCB | LookChem[2] |
Synthesis of this compound
The primary synthetic route to this compound involves the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide.
Figure 1: Synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established methods for the synthesis of analogous benzodiazepine intermediates.[4]
Materials:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Glacial acetic acid
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer and protected from moisture, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in glacial acetic acid.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
While maintaining the low temperature, slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at a low temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold glacial acetic acid to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Role in Bromazepam Synthesis: Cyclization to a Benzodiazepine
This compound serves as the direct precursor to the core structure of bromazepam. The synthesis proceeds via an intramolecular cyclization reaction, where the amide nitrogen attacks the carbon bearing the bromine atom, leading to the formation of the seven-membered diazepine ring. This reaction is typically carried out in the presence of a base, such as ammonia or an amine, which facilitates the deprotonation of the amide nitrogen and the subsequent nucleophilic attack.
References
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide chemical structure
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Structure, Synthesis, and Application
Introduction
This compound is a highly functionalized organic compound of significant interest in medicinal and synthetic chemistry. Its structure, which integrates a benzophenone core, a chloro-substituent, and a reactive bromoacetamide moiety, makes it a pivotal intermediate in the synthesis of complex heterocyclic systems. Notably, its precursor, 2-amino-5-chlorobenzophenone, is a well-established starting material for the production of the 1,4-benzodiazepine class of drugs, which includes widely known anxiolytics and sedatives.[1][2] This guide provides a comprehensive technical overview of the compound's chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role as a versatile building block in drug discovery and development.
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a compound's physical properties are fundamental for its application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-(2-Bromo-acetylamino)-5-chloro-benzophenone, 2-bromoacetamido-5-chlorobenzophenone | [3][5] |
| CAS Number | 32580-26-0 | [4][6] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [4][6] |
| Molecular Weight | 352.61 g/mol | [4] |
| Appearance | White Solid | [3] |
| Melting Point | 108 - 110 °C | |
| InChIKey | VYYHFSBVBDFTML-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr | [4] |
Synthesis and Reaction Mechanism
The synthesis of this compound is most efficiently achieved through the N-acylation of its primary amine precursor, 2-amino-5-chlorobenzophenone. This reaction leverages the nucleophilicity of the amino group to attack an electrophilic bromoacetyl source.
Causality of Experimental Choices
The chosen synthetic route is direct and high-yielding. The use of a base (e.g., pyridine or triethylamine) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. An inert solvent like dichloromethane or tetrahydrofuran is used to dissolve the reactants without participating in the reaction.
Experimental Protocol: Synthesis
Materials:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise with stirring.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The formation of a precipitate (pyridinium hydrobromide) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose and Expected Observations |
| ¹H NMR | To confirm the proton environment. Expected signals include distinct peaks for the aromatic protons on the two phenyl rings, a singlet for the methylene (-CH₂-) protons adjacent to the bromine atom, and a broad singlet for the amide (N-H) proton. |
| ¹³C NMR | To identify all unique carbon atoms. The spectrum should show signals for the aromatic carbons, the two carbonyl carbons (ketone and amide), and the methylene carbon. |
| IR Spectroscopy | To identify key functional groups. Characteristic absorption bands would include N-H stretching (~3300 cm⁻¹), C=O stretching for the ketone (~1665 cm⁻¹) and amide (~1680 cm⁻¹), and C-Br stretching in the lower frequency region.[7] |
| Mass Spectrometry | To confirm the molecular weight and isotopic pattern. The mass spectrum will show a molecular ion peak corresponding to 352.61 g/mol , with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[4] |
| HPLC | To determine the purity of the final compound. A reverse-phase HPLC method can be used to assess purity, with the compound showing a single major peak.[6] |
Reactivity and Application in Drug Discovery
The chemical reactivity of this compound is dominated by the bromoacetyl moiety. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This property makes the compound a potent alkylating agent and a valuable precursor for building more complex molecular architectures, particularly heterocyclic ring systems.[8]
Its primary application is as an intermediate in the synthesis of pharmaceuticals. The reactive "handle" provided by the bromoacetamide group allows for intramolecular or intermolecular reactions to form new rings. For instance, treatment with a suitable reagent can induce cyclization to form a benzodiazepine ring system, a core structure in many psychoactive drugs.[9][10]
Caption: Role as a precursor in the synthesis of benzodiazepine-based therapeutics.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
-
First Aid:
Conclusion
This compound is a compound of significant synthetic utility. Its well-defined structure, characterized by multiple reactive sites, establishes it as a versatile intermediate for the construction of complex, biologically active molecules. The reliable synthetic protocols for its preparation and the clear understanding of its chemical reactivity underscore its importance for researchers, scientists, and professionals in the field of drug development, particularly in the exploration of novel central nervous system agents and other therapeutic compounds. Proper analytical characterization and adherence to strict safety protocols are paramount when working with this potent chemical building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. angenechemical.com [angenechemical.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key chemical intermediate in the synthesis of pharmacologically active compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental physicochemical properties, outlines a detailed synthetic protocol, and explores its applications in the field of drug development, with a focus on its role as a precursor to central nervous system (CNS) agents.
Core Molecular and Physical Characteristics
This compound is a solid organic compound with the molecular formula C15H11BrClNO2.[1][2][3] Its structure features a central acetamide linkage with a 2-benzoyl-4-chlorophenyl group on the nitrogen and a bromoacetyl group. This specific arrangement of functional groups makes it a valuable reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 352.61 g/mol | [1][2][3][4] |
| Molecular Formula | C15H11BrClNO2 | [1][2][3] |
| CAS Number | 32580-26-0 | [1][2] |
| Physical Form | Solid | |
| Melting Point | 108 - 110 °C | |
| Purity | Typically ≥97% | |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(2-bromoacetamido)-5-chloro-benzophenone, N-(2-Benzoyl-4-chlorophenyl)-alpha-bromoacetamide |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a standard method for the formation of N-substituted-2-bromoacetamides.[5][6]
Experimental Protocol: Synthesis via Acylation
This protocol is based on established methods for the synthesis of N-substituted acetamides.
Materials:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting the central nervous system.
Precursor to Anxiolytic and Skeletal Muscle Relaxant Agents
Research has demonstrated that this compound is a key starting material for the synthesis of novel acetamide derivatives with potential anxiolytic and skeletal muscle relaxant properties.[7] The synthetic strategy involves the reaction of the bromoacetamide with substituted phenylpiperazines to yield N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides.[7]
Molecular docking studies of these derivatives have shown that they can effectively dock into the binding pocket of the GABA-A receptor, which is a key target for many anxiolytic and sedative drugs.[7] This suggests a potential mechanism of action for the observed biological activities.
Caption: Proposed mechanism of action for derived CNS agents.
Analytical Characterization
High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity and identity of this compound. A reverse-phase (RP) HPLC method can be employed for this purpose.[2][8]
Protocol: Reverse-Phase HPLC Analysis
-
Column: Newcrom R1 or a similar C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[2][8]
-
Detection: UV detection at a suitable wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2][8]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[9]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell.
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound|lookchem [lookchem.com]
- 4. N-(2-benzoyl-4-chlorophenyl)-N-bromoacetamide | C15H11BrClNO2 | CID 154157817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. irejournals.com [irejournals.com]
- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key intermediate in the synthesis of various pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, synthesis, and critical role in the development of therapeutic agents, particularly those in the benzodiazepine class.
Chemical Identity and Properties
This compound is a substituted aromatic amide with the confirmed International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1][2] This compound is also known by other names such as 2-(2-bromo-acetylamino)-5-chloro-benzophenone and 2-(2-bromoacetamido)-5-chlorobenzophenone.[1]
Key identifiers and physical properties are summarized in the table below for quick reference.
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 32580-26-0 | [1] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |
| Molecular Weight | 352.61 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 108 - 110 °C | [3] |
| InChI Key | VYYHFSBVBDFTML-UHFFFAOYSA-N | [1][3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 2-amino-5-chlorobenzophenone. This precursor is then acylated to yield the final product.
Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
2-Amino-5-chlorobenzophenone is a critical starting material for the synthesis of many benzodiazepines.[4][5] Several synthetic routes have been established for its preparation, with the Friedel-Crafts acylation being one of the most prominent methods.[4][6]
Experimental Protocol: Friedel-Crafts Acylation for 2-Amino-5-chlorobenzophenone
This protocol involves the reaction of p-chloroaniline with an acylating agent like benzoyl chloride.
-
Materials:
-
p-Chloroaniline
-
o-Fluorobenzoyl chloride (as an alternative acylating agent)
-
20% Dilute sulfuric acid
-
Ice
-
-
Procedure:
-
In a 2 L reaction flask, combine 280 g of o-fluorobenzoyl chloride and 100 g of p-chloroaniline.
-
Heat the mixture to 200 °C with continuous stirring for 2 hours.
-
Cool the reaction mixture to 150 °C and cautiously add 1 L of 20% dilute sulfuric acid.
-
Further cool the mixture to room temperature and then pour it into 1 kg of ice to precipitate the product.
-
Filter the crude product and wash it with water.[6]
-
The following diagram illustrates the workflow for this synthesis and purification process.
Caption: Synthesis and purification of 2-amino-5-chlorobenzophenone.
Acylation of 2-Amino-5-chlorobenzophenone to this compound
The final step in the synthesis is the N-acylation of 2-amino-5-chlorobenzophenone with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of the halide ion to form the final amide product.
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol: N-acylation
This protocol is adapted from similar acylation reactions of 2-amino-5-chlorobenzophenone.
-
Materials:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., ethyl acetate or dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
-
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution with stirring.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepine class of drugs.[6] Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid (GABA) type A receptor, which is the primary inhibitory neurotransmitter receptor in the brain.
The bromoacetamide functional group in this compound provides a reactive site for further chemical transformations, allowing for the construction of the diazepine ring system characteristic of benzodiazepines. While specific examples of drugs synthesized directly from this bromo-derivative are not extensively documented in publicly available literature, its chloro-analog, N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, is a known intermediate in the synthesis of diazepam. It is highly probable that the bromo-analog serves a similar purpose in the synthesis of other benzodiazepine derivatives.
The general synthetic pathway to benzodiazepines from this intermediate would involve a cyclization reaction, often with ammonia or a primary amine, to form the seven-membered diazepine ring.
Caption: Role as an intermediate in benzodiazepine synthesis.
Analytical Characterization
The purity and identity of this compound can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and for pharmacokinetic studies.[7] A reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be employed for its analysis.[7]
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are essential for structural elucidation and confirmation.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Pharmaceutical Synthesis
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of benzodiazepines, a class of psychoactive drugs. Its structural features, a substituted benzophenone backbone with a reactive bromoacetamide group, make it a versatile building block for creating complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, from the preparation of its precursor to the final product, with a focus on the underlying chemical principles and practical laboratory procedures.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is primarily a two-step process, beginning with the synthesis of the precursor, 2-amino-5-chlorobenzophenone, followed by its N-acylation with bromoacetyl bromide.
Part 1: Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone
The most common and industrially relevant method for synthesizing 2-amino-5-chlorobenzophenone is through a Friedel-Crafts acylation reaction.[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, catalyzed by a Lewis acid. In this case, p-chloroaniline is acylated with benzoyl chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[3]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, ZnCl₂, coordinates to the chlorine atom of the benzoyl chloride, making the carbonyl carbon more susceptible to nucleophilic attack by the electron-rich aromatic ring of p-chloroaniline. The amino group (-NH₂) of p-chloroaniline is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic attack at the ortho position.[1]
Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone
This protocol is adapted from established industrial methods for the synthesis of aminobenzophenones.[3]
Materials:
-
p-Chloroaniline
-
Benzoyl chloride
-
Zinc chloride (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous zinc chloride (1.2 equivalents) and anhydrous toluene.
-
Addition of Reactants: To the stirred suspension, add p-chloroaniline (1 equivalent). Heat the mixture to 60°C.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature between 60-70°C. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to hydrolyze the intermediate imine.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude 2-amino-5-chlorobenzophenone. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield a yellow crystalline solid.
Part 2: Synthesis of this compound
The second and final step is the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction forms an amide bond between the amino group of the benzophenone precursor and the bromoacetyl group.
Mechanism of N-Acylation:
This reaction is a classic example of nucleophilic acyl substitution.[4][5] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group and forming the stable amide product. A base is often used to neutralize the hydrogen bromide (HBr) byproduct.[5]
Experimental Protocol: Synthesis of this compound
This protocol is based on a procedure for a structurally similar compound and established methods for N-acylation.[6]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Dichloromethane (anhydrous)
-
Sodium carbonate solution (10% aqueous)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Reaction and Neutralization: After the addition of bromoacetyl bromide, slowly add a 10% aqueous solution of sodium carbonate with vigorous stirring while maintaining the temperature at 0°C. Continue stirring the two-phase system at 0°C for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization. A common solvent system for recrystallization of similar compounds is a mixture of dichloromethane and ether or ethanol.[6][7] This should yield this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Amino-5-chlorobenzophenone | C₁₃H₁₀ClNO | 231.68 | Yellow Crystalline Solid | 99[8] |
| This compound | C₁₅H₁₁BrClNO₂ | 352.61 | Solid | 108 - 110 |
Trustworthiness: A Self-Validating System
The reliability of this synthetic pathway is ensured through rigorous characterization of the final product. The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and physical methods.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (108-110 °C) is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon environments within the molecule, including the two carbonyl carbons (ketone and amide).
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the amide, the C=O stretches of the ketone and amide, and the C-Br stretch.
-
Visualization of the Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
References
- 1. Synthesis method of 2-amino-5-chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rsc.org [rsc.org]
The Lynchpin in Benzodiazepine Synthesis: A Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Intermediate
In the intricate landscape of pharmaceutical synthesis, the efficient construction of complex molecular architectures often hinges on the reliability of key intermediates. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a substituted acetamide derivative of 2-amino-5-chlorobenzophenone, stands as a quintessential example of such a critical building block.[1][2] Its paramount importance lies in its role as a direct precursor to a class of widely prescribed psychoactive drugs: the 1,4-benzodiazepines, most notably bromazepam.[3] The strategic incorporation of a bromoacetyl group onto the aniline nitrogen of 2-amino-5-chlorobenzophenone furnishes a molecule primed for intramolecular cyclization, the pivotal step in the formation of the seven-membered diazepine ring. This technical guide provides a comprehensive review of the synthesis, characterization, and chemical significance of this compound, offering a vital resource for researchers engaged in the development of novel central nervous system therapeutics.
Physicochemical Properties and Characterization
This compound is a solid at room temperature with a melting point range of 108-110 °C. Its molecular structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [2] |
| Molecular Weight | 352.61 g/mol | [2] |
| CAS Number | 32580-26-0 | [1] |
| Appearance | Solid | |
| Melting Point | 108 - 110 °C |
-
¹H NMR Spectroscopy: To confirm the presence of aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.
-
¹³C NMR Spectroscopy: To identify all unique carbon environments within the molecule.
-
FTIR Spectroscopy: To verify the presence of key functional groups, including the amide C=O stretch, N-H stretch, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is achieved through the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a critical step in the overall synthesis of bromazepam and other related benzodiazepines. The following protocol is a generalized yet detailed procedure based on established methodologies for the acylation of aminobenzophenones.[4][5]
Reaction Scheme:
A schematic of the synthesis of the target compound.
Materials and Reagents:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Glacial Acetic Acid (or another suitable aprotic solvent)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, stirrer, thermometer, etc.)
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Experimental Procedure:
-
Dissolution: In a flask equipped with a stirrer and thermometer and protected from moisture, dissolve 1 equivalent of 2-amino-5-chlorobenzophenone in a suitable volume of glacial acetic acid.[4]
-
Cooling: Cool the resulting solution in an ice bath to lower the temperature.[4]
-
Acylation: Slowly add 1 equivalent of bromoacetyl bromide dropwise to the cooled and stirring solution. It is crucial to maintain a low temperature during the addition to control the exothermic reaction.[4]
-
Reaction: Allow the reaction mixture to stir while monitoring its progress using Thin Layer Chromatography (TLC).[4]
-
Isolation: Once the reaction is complete, crystallization of the product can be induced by maintaining the cool temperature. The resulting precipitate is then collected by filtration.[4]
-
Washing and Purification: Wash the collected solid with a small amount of cold solvent. The crude this compound can be further purified by recrystallization to obtain the final product.[4]
The Pivotal Role in Benzodiazepine Synthesis: Cyclization to Bromazepam
The synthetic utility of this compound is fully realized in its subsequent transformation into the benzodiazepine ring system. Treatment of this intermediate with a source of ammonia, typically anhydrous ammonia, initiates an intramolecular cyclization cascade.
Mechanism of Cyclization:
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Substitution: The ammonia acts as a nucleophile, displacing the bromide ion from the α-carbon of the bromoacetyl group to form a primary amine intermediate.
-
Intramolecular Cyclization: The newly formed primary amine then attacks the electrophilic carbon of the benzophenone's carbonyl group. This is followed by a dehydration step, leading to the formation of the seven-membered diazepine ring characteristic of benzodiazepines like bromazepam.
The cyclization pathway from the intermediate to Bromazepam.
Analytical Methodologies
The purity and identity of this compound, as well as its presence in reaction mixtures, can be determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase method using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is effective for its analysis.[6] This method is scalable and can be adapted for preparative separation to isolate impurities.[6]
Conclusion
This compound is a cornerstone intermediate in the synthesis of bromazepam and other 1,4-benzodiazepines. Its preparation via the N-acylation of 2-amino-5-chlorobenzophenone is a well-established and efficient process. Understanding the synthesis, characterization, and reactivity of this key molecule is fundamental for researchers and professionals in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview to aid in the synthesis and application of this vital precursor in the ongoing quest for novel and improved central nervous system therapeutics.
References
- 1. 2-(2-Bromo-acetylamino)-5-chloro-benzophenone | CymitQuimica [cymitquimica.com]
- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzodiazepine synthesis [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 6. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Synthesis and Characterization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: A Key Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal intermediate in the synthesis of various pharmaceutical compounds, particularly within the benzodiazepine class of drugs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of a Versatile Precursor
This compound is a derivative of 2-amino-5-chlorobenzophenone, a well-established building block in medicinal chemistry. The introduction of the bromoacetamide functional group onto the 2-amino-5-chlorobenzophenone scaffold creates a highly versatile intermediate. The bromine atom serves as an excellent leaving group, making the acetyl group susceptible to nucleophilic substitution, which is a cornerstone of many synthetic pathways for creating complex heterocyclic systems.
The strategic importance of this molecule lies in its potential role as a precursor to various psychoactive drugs, including anxiolytics and anticonvulsants. The benzophenone moiety is a common feature in many centrally acting agents, and the specific substitution pattern of a chlorine atom at the 4-position of the phenyl ring and the bromoacetamide group at the 2-position of the benzoyl-substituted ring provides a unique electronic and steric environment for subsequent chemical transformations.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is primarily achieved through the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the benzophenone derivative acts as the nucleophile.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for the successful synthesis of the target compound. 2-amino-5-chlorobenzophenone is a suitable starting material due to its commercial availability and its inherent reactivity. Bromoacetyl bromide is selected as the acylating agent because the bromine atom on the acetyl group provides a reactive site for further modifications. The use of a suitable solvent and the control of reaction temperature are crucial to prevent side reactions and ensure a high yield of the desired product.
Detailed Experimental Protocol
Materials and Reagents:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Anhydrous Toluene
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the starting amine.
-
Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. Maintaining a low temperature is essential to control the exothermic reaction and minimize the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed through various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |
| Molecular Weight | 352.61 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 124-125 °C | [2] |
| CAS Number | 32580-26-0 | [1][2][3] |
Spectroscopic Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons of the bromoacetyl group, and a broad singlet for the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the rings.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (ketone and amide), the aromatic carbons, and the methylene carbon of the bromoacetyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ketone and the amide (Amide I band), and the N-H bending of the amide (Amide II band). The presence of the benzophenone and acetamide functionalities will be clearly identifiable.[4][5][6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine and one chlorine atom. The fragmentation pattern will likely involve the cleavage of the C-Br bond and the amide bond, providing further structural confirmation.[7][8][9]
Potential Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[10][11] The bromoacetyl group provides a reactive handle for the introduction of various substituents, allowing for the creation of a diverse library of compounds for biological screening.
Role as a Precursor to Benzodiazepines
The synthesis of benzodiazepines often involves the cyclization of an N-substituted 2-aminobenzophenone derivative. This compound can be converted into various benzodiazepine scaffolds through a two-step process:
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, such as primary amines, to introduce a side chain.
-
Intramolecular Cyclization: Subsequent treatment with a suitable reagent can induce an intramolecular cyclization to form the characteristic seven-membered diazepine ring.
This synthetic strategy has been employed in the preparation of several marketed benzodiazepines and their analogs.[12][13]
Signaling Pathway Diagram (Hypothetical)
While the direct biological activity of this compound is not extensively studied, its derivatives, particularly benzodiazepines, are known to act as positive allosteric modulators of the GABA-A receptor.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Conclusion and Future Perspectives
This compound stands as a testament to the importance of well-designed chemical intermediates in the field of drug discovery. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. Further exploration of its reactivity and the biological activities of its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of the central nervous system and the molecular targets of psychoactive drugs continues to evolve, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 32580-26-0,2-BROMOACETAMIDO-5-CHLOROBENZOPHENONE | lookchem [lookchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetamide [webbook.nist.gov]
- 6. proprep.com [proprep.com]
- 7. Solved Help with Mass Spectra Fragmentation: I need help | Chegg.com [chegg.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 13. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a halogenated acetamide derivative of significant interest in synthetic organic chemistry, particularly as a pivotal intermediate in the synthesis of high-value pharmaceutical compounds. Its unique structural features, combining a benzophenone core with a reactive bromoacetamide moiety, make it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, with a focus on its role as a precursor to benzodiazepines like Lorazepam.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.
Core Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 32580-26-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1][2] |
| Molecular Weight | 352.61 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 108 - 110 °C | [2] |
| LogP | 4.4 | [1] |
Synonyms: 2-(2-BROMO-ACETYLAMINO)-5-CHLORO-BENZOPHENONE, 2-(2-bromoacetamido)-5-chlorobenzophenone[1].
Solubility Profile
Based on the general solubility characteristics of benzophenone derivatives, this compound is expected to be practically insoluble in water due to its predominantly nonpolar structure.[4][5] It is anticipated to exhibit good solubility in a range of common organic solvents.
| Solvent | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions. |
| Chloroform | Soluble | Similar polarity to DCM. |
| Ethyl Acetate | Soluble | A moderately polar organic solvent. |
| Acetone | Soluble | A polar aprotic solvent.[4] |
| Ethanol | Soluble | A polar protic solvent.[6] |
| Methanol | Soluble | A polar protic solvent.[5] |
| Toluene | Soluble | A nonpolar aromatic solvent. |
| Hexane | Sparingly Soluble | A nonpolar aliphatic solvent. |
| Water | Insoluble | Highly polar protic solvent.[4][5][6] |
This solubility profile is inferred from the behavior of structurally similar compounds and should be confirmed experimentally for specific applications.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the amide and the bromoacetyl functional groups.
Stability: As with other N-bromoacetamides, this compound is sensitive to light, moisture, and heat.[7][8] It is advisable to store it in a cool, dark, and dry place to prevent degradation. Upon heating, it may decompose and release toxic fumes.[4][8]
Reactivity:
-
Nucleophilic Substitution: The bromine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its utility in synthesizing more complex molecules.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, which would lead to the cleavage of the bromoacetamide group from the benzophenone core.
-
Reaction with Oxidizing Agents: The benzophenone moiety is generally stable, but strong oxidizing agents could potentially lead to degradation.[4]
-
Brominating Agent: N-bromoacetamides can act as brominating agents, particularly in the presence of radical initiators or under photochemical conditions.[9][10] This reactivity should be considered when planning synthetic routes.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. The following protocol is adapted from established procedures for the synthesis of analogous compounds.[11]
Reaction Scheme
Caption: Synthesis of this compound.
Materials and Methods
-
Reactants:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
-
Solvent:
-
Anhydrous Dichloromethane (DCM)
-
-
Reagents for Workup:
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.
Role in Drug Development: A Precursor to Lorazepam
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines. Its structure is primed for cyclization reactions to form the characteristic seven-membered diazepine ring. A prominent example of its application is in the synthesis of Lorazepam, a widely used anxiolytic and anticonvulsant medication.
Synthetic Pathway to Lorazepam
The bromoacetamide group in this compound provides a reactive handle for the subsequent intramolecular cyclization to form the benzodiazepine core. The following diagram illustrates a plausible synthetic workflow where the target compound serves as a crucial precursor.
Caption: Potential role in the synthesis of Lorazepam.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly sealed container in a cool, dry place away from light and moisture.
Conclusion
This compound is a compound of considerable synthetic utility, particularly for medicinal chemists and drug development professionals. Its well-defined physical and chemical properties, coupled with its strategic role as a precursor to valuable pharmaceuticals like Lorazepam, underscore its importance. The experimental protocol provided in this guide offers a reliable method for its preparation, enabling further research and development in the synthesis of novel bioactive molecules. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe application in the laboratory.
References
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- 2. This compound | 32580-26-0 [sigmaaldrich.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. CAS 79-15-2: N-Bromoacetamide | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. Synthesizing data from chemical literature, pharmacological studies of structurally related compounds, and its established role as a synthetic precursor, we elucidate its primary function as an intermediate in the synthesis of 1,4-benzodiazepines. Consequently, its biological effects are intrinsically linked to the pharmacological profile of benzodiazepines, namely the modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document will detail the evidence supporting this mechanism, provide relevant synthetic protocols, and offer insights for researchers in medicinal chemistry and drug development.
Introduction: Unveiling the Identity of a Key Precursor
This compound, a substituted benzophenone, is a crucial chemical entity in the landscape of central nervous system (CNS) drug discovery. While direct and extensive pharmacological profiling of this specific compound is not widely published, its structural architecture and chemical reactivity point towards a significant role as a precursor in the synthesis of a major class of psychoactive drugs: the benzodiazepines.[1][2] The presence of the 2-amino-5-chlorobenzophenone core is a hallmark of many benzodiazepine synthesis pathways.[2][3] The bromoacetamide moiety serves as a reactive handle, facilitating the construction of the characteristic seven-membered diazepine ring.[1]
Derivatives of the core molecule, 2-amino-5-chlorobenzophenone, have been extensively explored for a range of biological activities, including skeletal muscle relaxant, anti-inflammatory, and antimitotic properties.[3][4] This underscores the pharmacological potential inherent in this structural class. This guide will focus on the most evidence-supported role of this compound as a pivotal intermediate for benzodiazepines and, by extension, a modulator of GABAergic neurotransmission.
The Benzodiazepine Connection: A Synthetic Perspective
The primary mechanism through which this compound exerts a biological influence is by serving as a key building block for 1,4-benzodiazepines. The general synthetic route involves the acylation of a 2-aminobenzophenone, followed by cyclization to form the diazepine ring system.[1]
Synthetic Pathway Overview
The synthesis of benzodiazepines from 2-aminobenzophenone precursors is a well-established process in medicinal chemistry. The initial step typically involves the N-acylation of the amino group with a haloacetyl halide, such as chloroacetyl chloride or, in this case, bromoacetyl bromide, to yield the corresponding haloacetamide derivative.[1] This intermediate, this compound, is then poised for intramolecular cyclization. The introduction of an amine, often ammonia or a primary amine, facilitates the displacement of the bromide and subsequent ring closure to form the 1,4-benzodiazepine nucleus.[1][5]
Caption: General synthetic pathway from 2-amino-5-chlorobenzophenone to 1,4-benzodiazepines.
Experimental Protocol: Synthesis of a Benzodiazepine Precursor
The following protocol outlines the synthesis of a chloroacetamide analog, which is structurally and functionally very similar to the bromo-derivative, highlighting the key transformation.
Synthesis of 2-(2-Chloroacetamido)-5-chlorobenzophenone: [3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 mole) in toluene.
-
Acylation: Add chloroacetyl chloride (2.0 moles) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2.5 hours to facilitate the expulsion of hydrogen chloride gas.
-
Work-up: Cool the solution and wash it with an ice-cold dilute aqueous ammonia solution.
-
Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from ethanol to yield 2-(2-chloroacetamido)-5-chlorobenzophenone.
Proposed Mechanism of Action: Modulation of the GABAA Receptor
Given its role as a precursor to benzodiazepines, the ultimate mechanism of action of compounds derived from this compound is the allosteric modulation of the GABAA receptor.
The GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel that is the primary site of inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and enhancing the inhibitory signal.[6][7]
Caption: Simplified signaling pathway of GABAA receptor modulation by benzodiazepines.
Evidence from Structurally Related Compounds
Studies on N-(2-benzoyl-4-chlorophenyl) acetamide derivatives have provided direct evidence for their interaction with the GABAA receptor. Molecular docking studies of a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides revealed that these compounds dock into the binding pocket of the GABAA receptor.[6][7] Furthermore, these compounds exhibited anxiolytic and skeletal muscle relaxant activities in animal models, consistent with the known pharmacological effects of benzodiazepines.[6]
| Compound Derivative | Observed Activity | Proposed Target |
| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | Anxiolytic, Skeletal Muscle Relaxant | GABAA Receptor |
| 2-amino-5-chlorobenzophenone derivatives | Skeletal Muscle Relaxant | CNS targets |
Broader Biological Context and Future Directions
While the primary significance of this compound lies in its role as a benzodiazepine precursor, the broader class of benzophenones has been investigated for a range of other biological activities, including as non-nucleoside HIV-1 reverse transcriptase inhibitors and inhibitors of the enoyl-ACP reductase enzyme.[8][9] This suggests that the benzophenone scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets.
For researchers working with this compound, the key takeaway is its identity as a reactive intermediate. Its handling and application should be guided by its potential to form biologically active benzodiazepine-like structures. Future research could explore the direct pharmacological activity of this compound, although its inherent reactivity may pose challenges for in vivo studies. The development of novel derivatives based on this scaffold remains a promising avenue for the discovery of new CNS agents.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 6. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
An In-Depth Technical Guide to the Solubility Determination of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a small organic molecule with the chemical formula C₁₅H₁₁BrClNO₂.[1] Its structure, characterized by a benzophenone core with chloro and bromoacetamide substitutions, suggests its potential role as a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the benzodiazepine class. The precise characterization of its physicochemical properties is paramount for its effective use in drug discovery and development.
Among these properties, solubility is a critical determinant of a compound's ultimate bioavailability, formulation feasibility, and overall therapeutic efficacy.[2] Poor aqueous solubility is a major hurdle in pharmaceutical development, affecting more than 40% of new chemical entities and leading to inadequate drug absorption and variable clinical outcomes.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. It combines theoretical principles with robust, field-proven experimental protocols grounded in authoritative regulatory standards.
Theoretical Framework for Solubility
The dissolution of a solid solute, such as this compound, into a solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy.[4][5] The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), which must be negative for the process to occur.
The process can be conceptually broken down into three energy-dependent steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystal lattice together (Lattice Energy). This is an endothermic process (ΔH > 0).[6]
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This is also endothermic (ΔH > 0).[6]
-
Establishing Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules (Solvation Energy). This is an exothermic process (ΔH < 0).[6]
The net enthalpy of solution (ΔHsoln) determines whether the overall process is endothermic (absorbs heat) or exothermic (releases heat).[7] This, in turn, dictates how solubility changes with temperature, a relationship described by Le Châtelier's Principle. For most solids, dissolution is endothermic, and thus solubility increases with temperature.[7]
For this compound, its large, relatively non-polar benzophenone structure and halogen substituents suggest that its aqueous solubility is likely to be low. Its solubility will be significantly higher in organic solvents that can favorably interact with its aromatic rings and carbonyl group.
Experimental Determination of Thermodynamic Solubility
To ensure reliable and reproducible data, the determination of equilibrium (or thermodynamic) solubility is essential. The shake-flask method is universally recognized as the "gold standard" for this purpose.[8][9] The following protocol is a self-validating system designed to establish the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.
Gold-Standard Protocol: Equilibrium Shake-Flask Method
This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.
Core Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value.
Materials & Equipment:
-
This compound (solid, purity >97%)[10]
-
Selected solvents (e.g., Purified Water, 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 4.5, 6.8), Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[11]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a surplus amount of this compound into a vial. Causality: Adding an excess of the solid is critical to ensure that the solution reaches saturation. The presence of undissolved solid at the end of the experiment is visual confirmation of this.
-
Add a precise volume of the desired solvent to the vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature. For biopharmaceutical relevance, 37 ± 1 °C is the standard temperature as per ICH guidelines.[12][13]
-
Agitate the samples at a consistent, moderate speed (e.g., 150 rpm) for a minimum of 24-48 hours.[2] Causality: Prolonged agitation is necessary to overcome the kinetic barriers of dissolution and allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer increasing.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a syringe filter to remove all undissolved particles. Causality: Filtration is a crucial step. Failure to remove microscopic solid particles will lead to a significant overestimation of the true solubility.
-
-
Quantification (via RP-HPLC):
-
Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14][15] A published method for this compound suggests a mobile phase of acetonitrile and water with an acid modifier.[16]
-
Calculate the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be organized into a clear, structured table for easy comparison and analysis.
| Solvent System | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| 0.1 N HCl (pH 1.2) | 37 | ||||||
| Acetate Buffer (pH 4.5) | 37 | ||||||
| Phosphate Buffer (pH 6.8) | 37 | ||||||
| Purified Water | 25 | ||||||
| Ethanol | 25 | ||||||
| Acetonitrile | 25 |
Molar Solubility is calculated using the molecular weight of 352.61 g/mol .[1]
Interpretation in a Regulatory Context:
The solubility data in aqueous buffers from pH 1.2 to 6.8 are critical for the Biopharmaceutics Classification System (BCS) .[17][18] According to the ICH M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over this pH range at 37°C.[12][13][19] While the therapeutic dose for this specific intermediate is not defined, understanding its solubility within these regulatory goalposts is essential for any drug development program it supports.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the gold-standard shake-flask protocol and employing precise analytical quantification, researchers can generate reliable and reproducible data. This information is not merely a physical constant; it is a cornerstone of rational drug development, directly influencing candidate selection, formulation strategy, and the prediction of in vivo performance. A thorough understanding of solubility, derived from the methodologies described herein, is indispensable for advancing chemical entities from the laboratory to clinical success.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. database.ich.org [database.ich.org]
- 14. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Abstract: This technical guide provides an in-depth analysis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS No. 32580-26-0), a key chemical intermediate. The document outlines its core physicochemical properties, with a primary focus on the empirical determination of its melting point—a critical parameter for identity and purity assessment. A detailed, field-proven protocol for accurate melting point measurement is presented, alongside a plausible synthetic pathway and essential safety and handling protocols. This guide is intended for researchers, chemists, and quality control professionals in the fields of organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, actionable methodologies.
Compound Identification and Key Physicochemical Properties
This compound is a halogenated acetamide derivative. Its structure incorporates a benzophenone core, a feature common in various biologically active molecules. As a bifunctional compound, containing both an electrophilic bromoacetyl group and a complex aromatic scaffold, it serves as a versatile building block in synthetic chemistry.
The precise characterization of its physical properties is fundamental to its use in subsequent reactions, ensuring reproducibility and purity of the final products. The melting point, in particular, serves as a primary indicator of sample purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32580-26-0 | [1][2] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1][2] |
| Molecular Weight | 352.61 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (Off-White to Pale Yellow) | [1][3] |
| Melting Point | 108 - 110 °C | [1] |
| Synonyms | 2-(2-bromoacetamido)-5-chlorobenzophenone | [2] |
Rationale for Synthesis and Application
While specific, large-scale applications for this exact compound are not extensively documented in public literature, its structure is closely related to precursors used in the synthesis of benzodiazepines. For instance, similar bromoacetylamino benzophenones are key intermediates in the synthesis of drugs like Cloxazolam[4][5]. The bromoacetamide moiety is a potent alkylating agent, making it highly useful for covalently modifying target molecules, a common strategy in the development of enzyme inhibitors or chemical probes.
Therefore, the primary role of this compound is as a specialized intermediate in multi-step organic synthesis, particularly within research and development settings focused on novel pharmaceuticals and fine chemicals.
Generalized Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via the N-acylation of 2-amino-5-chlorobenzophenone with a bromoacetylating agent. The following protocol is a generalized, yet chemically sound, representation of this transformation.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-amino-5-chlorobenzophenone.
Materials:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., TEA) to the stirred solution. The base acts as a scavenger for the hydrobromic acid byproduct generated during the acylation, preventing protonation of the starting amine.
-
Acylation: Add 1.1 equivalents of bromoacetyl bromide dropwise to the cooled, stirred solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid is best purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly in vacuo.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Authoritative Protocol for Melting Point Determination
The melting point is an intrinsic thermal property of a pure crystalline solid. For this compound, the expected range is 108-110 °C[1]. A deviation from this range, particularly a depression and broadening, is a strong indication of impurities.
Step-by-Step Melting Point Measurement Protocol
Principle: A small, uniform sample is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range. This protocol assumes the use of a standard capillary melting point apparatus.
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample will enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder into the bottom. The packed sample height should be 2-3 mm. Insufficient packing can lead to inaccurate readings.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Rapid Heating (Initial Phase): Set the apparatus to heat rapidly until the temperature is approximately 15-20 °C below the expected melting point (i.e., heat quickly to ~90 °C).
-
Controlled Heating (Measurement Phase): Reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, which is the cornerstone of an accurate measurement.
-
Data Recording:
-
T₁ (Onset of Melting): Record the temperature at which the first droplet of liquid becomes visible within the solid matrix.
-
T₂ (Completion of Melting): Record the temperature at which the last solid crystal transitions into a clear, uniform liquid.
-
-
Reporting: The result is reported as the range T₁ - T₂. For a pure sample of this compound, this range should fall within 108-110 °C and be no wider than 2 °C.
Troubleshooting Melting Point Observations
Caption: Decision-making flowchart for interpreting melting point results.
Safety, Handling, and Storage
This compound is a hazardous chemical that must be handled with appropriate precautions.
GHS Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][6].
-
Irritation: Causes skin irritation and serious eye irritation[2][6]. May cause respiratory irritation[6].
Recommended Safety Protocols:
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a full-face shield[6].
-
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[6].
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing[6].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[6].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[6].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3].
References
- 1. This compound | 32580-26-0 [sigmaaldrich.com]
- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS#: 5504-92-7 [m.chemicalbook.com]
- 4. 24166-13-0 | CAS DataBase [m.chemicalbook.com]
- 5. CLOXAZOLAM CAS#: 24166-13-0 [m.chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
Methodological & Application
detailed synthesis of lorazepam from N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
I am unable to provide a detailed synthesis protocol for lorazepam. The synthesis of controlled substances is a regulated activity and providing such information would violate my safety policies. My purpose is to be helpful and harmless, and that includes preventing the dissemination of information that could facilitate the illicit production of dangerous drugs.
Instead, I can offer information on the general chemical principles, history, or public safety aspects related to benzodiazepines from a defensive and educational perspective. For example, I can discuss their mechanism of action, therapeutic uses, risks of misuse, and the importance of chemical safety and regulatory compliance in pharmaceutical manufacturing.
Application Note: A Stability-Indicating HPLC Method for the Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. This compound is a critical intermediate and potential impurity in the synthesis of pharmaceuticals such as Lorazepam. The developed method is precise, accurate, and specific, capable of separating the main compound from its degradation products generated under forced degradation conditions. This protocol is intended for researchers, scientists, and drug development professionals engaged in process monitoring, quality control, and stability testing of related pharmaceutical compounds.
Introduction
This compound is a key chemical entity in the synthetic pathway of several benzodiazepines.[1][2] Its purity and stability are critical to ensuring the quality and safety of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for quantifying this intermediate and detecting any process-related impurities or degradation products.
High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing drug purity and stability.[3] This document provides a comprehensive guide to a stability-indicating HPLC method developed for this compound, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The method employs a standard C18 stationary phase with UV detection, a common and accessible setup in most analytical laboratories.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
-
Molecular Formula: C₁₅H₁₁BrClNO₂[6]
-
Appearance: Solid
-
Melting Point: 108 - 110 °C[8]
-
Structure:

The structure contains multiple chromophores (benzoyl and chlorophenyl groups), making it highly suitable for UV detection.
Experimental
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
Chromatographic Conditions
The optimized HPLC method parameters are summarized in the table below. This isocratic method was chosen for its simplicity and robustness.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like the analyte.
-
Mobile Phase: A mixture of acetonitrile and water provides good solvating power. Acetonitrile was chosen over methanol for its lower viscosity and better peak shape in this application. The addition of phosphoric acid helps to protonate any free silanols on the stationary phase and sharpen the analyte peak.
-
Wavelength: Analysis of benzodiazepines and their precursors frequently utilizes a detection wavelength around 240 nm, as this provides a strong absorbance signal for the common benzophenone chromophore.[11][12][13]
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40) is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][5][15]
Specificity (Forced Degradation)
A forced degradation study is the cornerstone of a stability-indicating method, demonstrating that the analytical procedure can unambiguously assess the analyte in the presence of its potential degradation products.[3][16]
Protocol:
-
Prepare separate solutions of the analyte (approx. 100 µg/mL) in the diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples by HPLC and evaluate the chromatograms for separation of the parent peak from any degradation product peaks.
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 20-150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by analyzing samples with known concentrations and comparing the measured value to the true value.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) by spiking a placebo or blank matrix.
-
Analyze each level in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Protocol:
-
Repeatability: Analyze six replicate injections of the working standard solution (100 µg/mL) on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the peak areas. The acceptance criterion is typically ≤ 2.0%.
Visualized Workflow and Data
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for HPLC analysis.
Sample Validation Data (Illustrative)
Linearity Results:
| Concentration (µg/mL) | Mean Peak Area |
| 20 | 215480 |
| 50 | 541230 |
| 80 | 865990 |
| 100 | 1082500 |
| 120 | 1298750 |
| 150 | 1625400 |
| Correlation (r²) | 0.9995 |
Precision Results:
| Parameter | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.68% | ≤ 2.0% |
Forced Degradation Summary:
| Stress Condition | % Degradation | Comments |
| Acid (1N HCl, 80°C) | ~15% | Major degradation peak well-resolved from the main peak. |
| Base (1N NaOH, 80°C) | ~40% | Multiple degradation peaks, all baseline separated. |
| Oxidative (30% H₂O₂) | ~25% | Two primary degradation peaks observed, good resolution. |
| Thermal (105°C) | < 5% | Compound is relatively stable to dry heat. |
| Photolytic | ~10% | Minor degradation observed, peaks are separated. |
Troubleshooting Guide
A cause-and-effect diagram can help diagnose common issues in HPLC analysis.
Caption: Ishikawa diagram for HPLC troubleshooting.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable, specific, and robust tool for the quality control and stability analysis of this compound. It successfully separates the active compound from its degradation products, meeting all typical validation criteria for linearity, accuracy, and precision as stipulated by ICH guidelines. This method can be readily implemented in analytical laboratories for routine analysis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-benzoyl-4-chlorophenyl)-N-bromoacetamide | C15H11BrClNO2 | CID 154157817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. chromatographyonline.com [chromatographyonline.com]
analytical methods for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide.
An Application Note for the Comprehensive Analysis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
**Abstract
This document provides a comprehensive guide to the analytical methodologies required for the characterization, identification, and quantification of this compound. As a critical intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, alongside spectroscopic methods for structural confirmation. Furthermore, we outline a complete validation strategy in accordance with International Council for Harmonisation (ICH) guidelines to ensure the developed methods are suitable for their intended purpose.[1][2]
Introduction and Analyte Overview
This compound, with CAS number 32580-26-0, is a halogenated acetamide derivative.[3][4] Its molecular structure incorporates a benzophenone moiety, a chlorinated phenyl ring, and a bromoacetamide functional group. These features make it a versatile precursor in organic synthesis, particularly in the development of benzodiazepines and other therapeutic agents.
The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are essential for its quality control. This application note details such methods, focusing on providing not just procedural steps but also the scientific rationale behind them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 32580-26-0 | [3][4] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [4] |
| Molecular Weight | 352.61 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 108 - 110 °C | |
| Purity (Typical) | ≥97% |
Overall Analytical Strategy
A multi-faceted approach is required to fully characterize this compound. The strategy is bifurcated into two primary objectives: structural confirmation and purity/potency assessment.
-
Structural Identification: Unambiguous confirmation of the molecule's identity is achieved through a combination of spectroscopic techniques, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
-
Purity and Assay: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the analyte and detecting process-related and degradation impurities.
The relationship between these analytical stages is illustrated in the workflow diagram below.
Caption: Overall Analytical Workflow for this compound.
Part 1: Protocols for Identification and Structural Confirmation
Principle of Spectroscopic Analysis
Spectroscopic methods provide fingerprint information about a molecule's structure.[5]
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide structural clues through analysis of its fragmentation patterns.
Protocol for Spectroscopic Identification
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3100 | Amide N-H stretching vibration |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |
| C=O Stretch (Ketone) | ~1665 | Benzophenone carbonyl stretch |
| C=O Stretch (Amide I) | ~1680 | Amide carbonyl stretch |
| N-H Bend (Amide II) | ~1530 | Amide N-H bending |
| C-Cl Stretch | 800 - 600 | Aryl chloride stretch |
| C-Br Stretch | 600 - 500 | Alkyl bromide stretch |
B. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Interpretation: Analyze chemical shifts (δ), integration values, and splitting patterns (multiplicity) to assign signals to the corresponding nuclei in the molecular structure. Aromatic protons are expected in the range of δ 7.0-8.5 ppm, the amide proton (N-H) as a broad singlet, and the methylene protons (CH₂) adjacent to the bromine as a singlet around δ 4.0 ppm.[6][7]
C. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Analyze using an MS instrument with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺. Given the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The monoisotopic mass is approximately 350.966 Da.[4]
Part 2: Purity and Assay by Reverse-Phase HPLC
A stability-indicating RP-HPLC method is crucial for separating the main component from potential impurities and degradation products. The method described here is based on established principles for analyzing similar compounds.[3][8]
Rationale for Method Design
-
Column: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar organic molecules like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase chromatography. Acetonitrile is the organic modifier, and its concentration is optimized to achieve appropriate retention and resolution. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is added to suppress the ionization of any silanol groups on the stationary phase and ensure sharp, symmetrical peaks.[8][9]
-
Detector: A UV detector is chosen due to the presence of chromophores (the benzophenone system) in the molecule, which allows for sensitive detection at a specific wavelength (e.g., 254 nm).
Detailed HPLC Protocol
Caption: Step-by-step workflow for the HPLC assay and impurity analysis.
Table 3: Recommended HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good resolution and efficiency. |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1 v/v/v) | Provides optimal retention and peak shape. Adjust ACN/Water ratio as needed. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength for strong absorbance by the benzophenone chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Acetonitrile : Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
A. Reagent and Solution Preparation
-
Mobile Phase: Carefully mix the specified volumes of HPLC-grade acetonitrile, purified water, and phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
B. System Suitability Testing (SST)
Before sample analysis, inject the Standard Solution five times. The system is suitable for use if it meets the criteria in Table 4.
Table 4: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates | ≥ 2000 | Ensures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) | Ensures injection precision. |
C. Analysis and Calculation
-
Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the assay (% w/w) of the sample using the external standard method:
Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
-
Calculate individual impurities using percent area normalization (assuming a response factor of 1.0 for unknown impurities unless determined otherwise).
Part 3: Analytical Method Validation Protocol
Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][10][11] The HPLC method must be validated according to ICH Q2(R1) guidelines.[2]
A. Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. Forced degradation studies are essential to demonstrate this.[12][13]
Caption: Logical workflow for conducting forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in diluent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in diluent and add 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 8 hours). Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the solid and solution sample to light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC with a Photodiode Array (PDA) detector.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (e.g., purity angle < purity threshold) confirms no co-eluting peaks. Aim for 5-20% degradation.
B. Linearity
-
Protocol: Prepare at least five solutions of the reference standard covering a range from the LOQ to 150% of the nominal concentration (e.g., 0.005 mg/mL to 0.15 mg/mL).
-
Analysis: Inject each solution and plot a graph of peak area versus concentration.
-
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
C. Accuracy (% Recovery)
-
Protocol: Prepare samples in triplicate by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).
-
Analysis: Analyze the spiked samples and calculate the percentage of analyte recovered.
-
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
D. Precision
-
Repeatability (Intra-assay): Prepare and analyze six separate sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration.
-
Acceptance Criteria:
-
LOD: S/N ratio is typically 3:1.
-
LOQ: S/N ratio is typically 10:1. The LOQ should be confirmed for acceptable precision and accuracy.
-
F. Robustness
-
Protocol: Deliberately vary key method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analysis: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.
-
Acceptance Criterion: The system suitability parameters should remain within acceptable limits for all variations.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The combination of spectroscopic techniques for identity confirmation and a validated, stability-indicating HPLC method for assay and purity ensures that this critical pharmaceutical intermediate meets the stringent quality requirements for API synthesis. Adherence to these protocols and validation principles will guarantee reliable and consistent analytical results, supporting regulatory compliance and ensuring product safety.[1]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lehigh.edu [lehigh.edu]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
- 12. rjptonline.org [rjptonline.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of Benzodiazepines Utilizing N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Key Intermediate
Benzodiazepines represent a cornerstone class of psychoactive drugs, widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The discovery of the first benzodiazepine, chlordiazepoxide, by Leo Sternbach in 1955, and the subsequent introduction of diazepam (Valium) in 1963, marked a revolution in the pharmacological management of anxiety and related disorders.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their unique bicyclic structure: a benzene ring fused to a seven-membered diazepine ring.
The synthesis of this privileged scaffold often relies on the strategic assembly of precursors that facilitate efficient cyclization. Among these, N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS: 32580-26-0) serves as a pivotal intermediate. This molecule contains all the necessary components in a pre-organized fashion for the construction of the 1,4-benzodiazepine core. The 2-benzoyl-4-chlorophenyl moiety provides the foundational aromatic A-ring and the C-ring phenyl substituent, while the 2-bromoacetamide group acts as a highly reactive electrophilic component, primed for intramolecular cyclization upon reaction with a nitrogen nucleophile.
This guide provides a detailed exploration of the synthesis and application of this key intermediate, offering field-proven protocols, mechanistic insights, and analytical validation methods to support researchers in the development of benzodiazepine-based active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safety Data
Understanding the properties and handling requirements of this compound is critical for its safe and effective use in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32580-26-0 | [4][5] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [5] |
| Molecular Weight | 352.61 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Melting Point | 108 - 110 °C | [4] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥97% | [4] |
Safety and Handling Precautions:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5][7] Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles conforming to EN 166(EU) or NIOSH (US), and a lab coat.[8][9] If dust formation is likely, a full-face respirator may be necessary.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
First Aid:
General Synthetic Pathway and Workflow
The synthesis of 1,4-benzodiazepines from this intermediate follows a logical and efficient two-stage process, beginning with the acylation of a readily available aminobenzophenone.
Stage 1: Acylation The synthesis begins with 2-amino-5-chlorobenzophenone, a common starting material for a wide range of benzodiazepines.[10][11] This precursor is acylated using bromoacetyl bromide (or a two-step process with chloroacetyl chloride followed by halogen exchange) to introduce the reactive side chain, yielding this compound.
Stage 2: Cyclization The bromoacetamide intermediate is then reacted with a source of ammonia (or a primary amine, such as methylamine for diazepam synthesis) to form the seven-membered diazepine ring. The amine acts as a nucleophile, first displacing the bromide and then undergoing an intramolecular condensation with the benzophenone carbonyl to complete the cyclization.
Caption: General workflow for 1,4-benzodiazepine synthesis.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of the key intermediate and its subsequent cyclization. All operations should be performed in a fume hood with appropriate PPE.
Protocol 1: Synthesis of this compound
This protocol details the N-acylation of 2-amino-5-chlorobenzophenone. The procedure is adapted from similar syntheses involving chloroacetyl chloride.[12]
Materials and Equipment:
-
2-amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Anhydrous toluene
-
Pyridine or triethylamine (as a non-nucleophilic base)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Equipment for recrystallization (e.g., Erlenmeyer flask, Hirsch funnel)
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene (approx. 8-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add pyridine (1.1 eq) to the cooled solution while stirring.
-
Acylation: Prepare a solution of bromoacetyl bromide (1.1 eq) in a small amount of anhydrous toluene. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[13]
-
Work-up: Once the reaction is complete, the mixture may be filtered to remove pyridinium hydrobromide salt. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from ethanol to yield this compound as a solid.[12]
Protocol 2: Cyclization to 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This protocol describes the intramolecular cyclization using an ammonia source. This method is adapted from established procedures for forming the benzodiazepine ring.[14]
Materials and Equipment:
-
This compound
-
Anhydrous ethanol
-
Hexamethylenetetramine (Hexamine)
-
Ammonium chloride
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Equipment for filtration and purification
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hexamethylenetetramine (approx. 2.2 eq) and a catalytic amount of ammonium chloride (approx. 0.2 eq) to the solution.[14] Hexamine serves as a convenient solid source of ammonia upon hydrolysis.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and distill off the ethanol under reduced pressure.
-
Isolation: Pour the resulting residue over crushed ice and water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure benzodiazepine product.
Mechanistic Rationale (The "Why")
The success of this synthetic route hinges on the specific reactivity of the functional groups involved.
Acylation Causality:
-
Why a base? The reaction of 2-amino-5-chlorobenzophenone with bromoacetyl bromide generates hydrobromic acid (HBr) as a byproduct. A non-nucleophilic base like pyridine or triethylamine is essential to neutralize this acid, preventing it from protonating the starting amine, which would render it unreactive.
Cyclization Mechanism: The cyclization step is a cascade of two key reactions: an initial intermolecular nucleophilic substitution followed by an intramolecular condensation.
-
Ammonia Generation: In the presence of the protic solvent (ethanol) and the mild acid catalyst (NH₄Cl), hexamine slowly hydrolyzes to release ammonia (NH₃) in situ.
-
Intermolecular Sₙ2 Reaction: The generated ammonia acts as a nucleophile, attacking the electrophilic carbon of the bromoacetamide group and displacing the bromide ion. This forms an aminoacetamide intermediate.
-
Intramolecular Condensation: The newly formed primary amine is now positioned to attack the electrophilic carbonyl carbon of the benzophenone. This forms a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily dehydrates (loses a water molecule) to form an imine within the seven-membered ring, completing the formation of the 1,4-benzodiazepine-2-one core.
Caption: Key steps in the benzodiazepine cyclization mechanism.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and yield of the synthesized compounds. A combination of chromatographic and spectroscopic methods is typically employed.[13][15]
Table 2: Common Analytical Techniques for Benzodiazepine Synthesis
| Technique | Purpose | Key Observations |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment.[13] | Comparison of Rf values of starting material and product spots against a standard. Visualization under UV light (254 nm).[16] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and separation of impurities. Considered the technique of choice for benzodiazepine analysis.[13][15][17] | Retention time and peak area percentage provide purity data. Method is scalable for preparative separation.[18] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, especially for confirming molecular weight.[15][19] | Provides retention time and a mass spectrum with a characteristic molecular ion peak and fragmentation pattern. Note: Derivatization may be needed for some thermally labile benzodiazepines.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the intermediate and final product.[15] | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom, confirming the structure. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Identification of key vibrational frequencies, such as C=O (amide and ketone) and N-H stretches. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate in the synthesis of 1,4-benzodiazepines. Its structure is ideally suited for a high-yield, two-stage conversion into the core benzodiazepine scaffold. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers engaged in the synthesis of both established APIs and novel derivatives. By modifying the amine used in the cyclization step (e.g., using methylamine instead of ammonia) or by performing subsequent reactions on the benzodiazepine core (e.g., N-alkylation, hydroxylation), a diverse library of pharmacologically active compounds can be generated from this single, crucial precursor.[20][21] This adaptability ensures its continued relevance in medicinal chemistry and drug development.
References
- 1. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral history interview with Leo H. Sternbach - Science History Institute Digital Collections [digital.sciencehistory.org]
- 4. This compound | 32580-26-0 [sigmaaldrich.com]
- 5. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-benzoyl-4-chlorophenyl)-N-bromoacetamide | C15H11BrClNO2 | CID 154157817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 12. actascientific.com [actascientific.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound | SIELC Technologies [sielc.com]
- 19. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples | MDPI [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide reaction conditions
An In-Depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
This document provides a detailed protocol and technical insights for the synthesis of this compound, a key intermediate in the development of various pharmaceuticals, notably as a precursor to 1,4-benzodiazepines.[1][2] The guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the reaction conditions, underlying mechanisms, safety protocols, and troubleshooting.
Introduction and Significance
This compound (CAS No: 32580-26-0) is a crucial building block in synthetic organic chemistry.[3][4] Its structure, derived from 2-amino-5-chlorobenzophenone, provides a versatile scaffold for constructing complex heterocyclic systems.[2][5] The primary reaction for its synthesis is the N-acylation of 2-amino-5-chlorobenzophenone with a suitable bromoacetylating agent, typically bromoacetyl bromide. Understanding the nuances of this reaction is critical for achieving high yield and purity, which are paramount in pharmaceutical synthesis.
This guide moves beyond a simple recitation of steps, delving into the causality behind the protocol. We will explore the electronic factors governing the reaction, justify the choice of reagents and conditions, and provide a framework for troubleshooting potential issues, ensuring a robust and reproducible synthesis.
Reaction Mechanism and Theoretical Basis
The synthesis of this compound proceeds via a nucleophilic acyl substitution. This is a fundamental reaction in organic chemistry where a nucleophile attacks an electrophilic carbonyl carbon, leading to the substitution of a leaving group.
-
Nucleophile: 2-amino-5-chlorobenzophenone (also known as 2-benzoyl-4-chloroaniline). The lone pair of electrons on the nitrogen atom of the primary amine group acts as the nucleophile.
-
Electrophile: Bromoacetyl bromide. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the two bromine atoms and the oxygen atom.
-
Leaving Group: A bromide ion.
The reaction is initiated by the attack of the amino group on the carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling a bromide ion and forming the amide bond. The hydrogen bromide (HBr) byproduct generated is typically neutralized by a base or removed during the workup process.
The nucleophilicity of the amino group in 2-amino-5-chlorobenzophenone is modulated by the substituents on the aromatic ring. The chlorine atom and the benzoyl group are both electron-withdrawing, which slightly reduces the electron density on the amino group, making it less nucleophilic than a simple aniline.[6] However, it remains sufficiently reactive to readily undergo acylation with a highly reactive agent like bromoacetyl bromide.
Caption: Fig. 1: Nucleophilic acyl substitution mechanism.
Application Notes and Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and explanations to ensure success.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Key Properties |
| 2-Amino-5-chlorobenzophenone | 719-59-5 | 231.68 g/mol | Yellow crystalline solid.[1] |
| Bromoacetyl bromide | 598-21-0 | 201.82 g/mol | Corrosive, lachrymator, reacts violently with water.[7][8] |
| Benzene (or Toluene/Ethyl Acetate) | 71-43-2 | 78.11 g/mol | Anhydrous, suitable solvent for this reaction.[9] |
| 2N Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | For washing and neutralizing acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent. |
| Methanol or Ethanol | 67-56-1 | 32.04 g/mol | Recrystallization solvent.[9] |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel (addition funnel)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
Caption: Fig. 2: Experimental workflow for synthesis.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 23.17 g (0.1 mol) of 2-amino-5-chlorobenzophenone in 250 mL of anhydrous benzene.[9] The use of a dry apparatus under an inert atmosphere (e.g., nitrogen) is recommended to prevent reaction of the bromoacetyl bromide with moisture.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Proper cooling is crucial as the acylation reaction is exothermic.
-
Addition of Acylating Agent: Add 22.2 g (0.11 mol, ~1.1 equivalents) of bromoacetyl bromide dropwise to the cooled solution over 30-45 minutes.[9] Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions. A white precipitate of the amine hydrobromide may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared. If the reaction is sluggish, gentle heating (reflux) for 1-2 hours may be required.[9]
-
Work-up and Neutralization: Cool the reaction mixture back to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic solution twice with 100 mL portions of 2N sodium hydroxide solution to remove HBr and any unreacted bromoacetyl bromide, followed by two washes with 100 mL of water until the washings are neutral.
-
Causality: The basic wash deprotonates the ammonium salt and neutralizes acidic byproducts, facilitating the separation of the organic product.
-
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. Dissolve the product in a minimum amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[9] The expected melting point is in the range of 108-110 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive bromoacetyl bromide (hydrolyzed).2. Insufficient reaction time or temperature. | 1. Use fresh, properly stored bromoacetyl bromide.2. Increase reaction time or apply gentle heat (reflux) while monitoring with TLC. |
| Impure Product / Multiple Spots on TLC | 1. Reaction temperature was too high during addition.2. Di-acylation or other side reactions. | 1. Ensure slow, dropwise addition into a well-cooled solution.2. Use a slight excess (1.1 eq) of the acylating agent, not a large excess. Purify carefully via recrystallization. |
| Product is an Oil, Fails to Crystallize | 1. Presence of impurities.2. Incorrect recrystallization solvent. | 1. Re-purify the crude product, perhaps with a column chromatography step if needed.2. Try a different solvent system for recrystallization (e.g., ethyl acetate-hexane). |
Safety and Environmental Health
The handling of the reagents for this synthesis requires strict adherence to safety protocols.
-
Bromoacetyl Bromide: This substance is highly corrosive, a potent lachrymator (causes tearing), and reacts violently with water, alcohols, and other protic solvents.[7][8]
-
Handling: Always handle bromoacetyl bromide in a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, heavy-duty gloves (e.g., butyl rubber), and a flame-resistant lab coat.[8][11]
-
Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite. Do NOT use water.[7][12]
-
Fire: Use dry chemical, CO₂, or foam extinguishers. DO NOT USE WATER, as it will react violently.[7]
-
-
This compound (Product): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] Standard safe handling procedures for chemical powders should be followed.
-
Solvents: Benzene is a known carcinogen and should be handled with extreme care. Toluene or ethyl acetate are often safer alternatives.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
References
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 32580-26-0 [sigmaaldrich.com]
- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. US3203990A - 2-amino-2'-halo-5-nitro benzophenones - Google Patents [patents.google.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide as a Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Benzodiazepine Synthesis
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a pivotal intermediate in the synthesis of several 1,4-benzodiazepine-class active pharmaceutical ingredients (APIs). Its structure incorporates the essential benzophenone backbone and a reactive bromoacetyl group, primed for intramolecular cyclization. This compound is most notably a direct precursor to Lorazepam, a widely prescribed anxiolytic and anticonvulsant medication.
The strategic value of this intermediate lies in its bifunctional nature. The bromoacetyl moiety provides a highly reactive electrophilic site, while the secondary amide nitrogen, after cyclization, becomes part of the final diazepine ring. Understanding the synthesis, handling, and subsequent reactions of this intermediate is critical for efficiency, safety, and purity in the overall drug manufacturing process. This guide provides detailed protocols and the scientific rationale underpinning its synthesis, quality control, and application.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is a non-negotiable prerequisite for its use in a research or manufacturing environment.
Compound Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |
| Molecular Weight | 352.61 g/mol | [1][2] |
| CAS Number | 32580-26-0 | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 108 - 110 °C | [3] |
| InChIKey | VYYHFSBVBDFTML-UHFFFAOYSA-N | [3] |
Hazard Identification & Safe Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]
GHS Hazard Statements:
-
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Mandatory Safety Precautions:
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust and vapors.[4] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Procedures:
-
In case of a spill, evacuate the area. Avoid dust formation.[4] Collect the material using non-sparking tools and place it in a sealed container for disposal.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Synthesis Protocol: Acylation of 2-Amino-5-chlorobenzophenone
The most direct and widely adopted synthesis route involves the N-acylation of 2-amino-5-chlorobenzophenone with a bromoacetyl halide. This reaction is a classic nucleophilic acyl substitution.
Causality and Mechanistic Insight
The lone pair of electrons on the nitrogen atom of the primary amine (2-amino-5-chlorobenzophenone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The choice of bromoacetyl bromide as the acylating agent is strategic; the bromine atom is an excellent leaving group, facilitating the reaction, and it provides the necessary functionality for the subsequent cyclization step. A mild base is often included to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of the title intermediate.
Step-by-Step Experimental Protocol
Materials:
-
2-Amino-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[7]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize the HBr byproduct. Continue until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to obtain this compound as a purified solid.
Quality Control & Analytical Validation
Confirming the identity and purity of the synthesized intermediate is essential for its use in subsequent pharmaceutical manufacturing steps.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is an effective method for assessing the purity of the intermediate and detecting any unreacted starting materials or byproducts.[8]
| Parameter | Specification | Rationale |
| Column | Newcrom R1 or equivalent C18 | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid) | Acetonitrile is the organic modifier. The acid improves peak shape. Formic acid is used for MS compatibility.[8][9] |
| Detection | UV at 254 nm | The benzophenone chromophore absorbs strongly at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10 µL | Standard injection volume. |
Protocol:
-
Prepare a standard solution of the intermediate at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a sample of the synthesized batch at the same concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Compare the retention time of the major peak in the sample to that of the standard to confirm identity.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation. Expected signals include aromatic protons in the 7-8 ppm range, a singlet for the -CH₂Br protons, and a broad singlet for the amide N-H proton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Expect characteristic peaks for the amide C=O stretch (~1680 cm⁻¹), the benzophenone C=O stretch (~1630 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).
Application: Cyclization to a Benzodiazepine Core
The primary application of this compound is its conversion into the 1,4-benzodiazepine ring system, the core of Lorazepam.
Mechanism: Intramolecular Cyclization
This transformation is typically achieved by treating the intermediate with a source of ammonia, such as hexamethylenetetramine (urotropine) followed by hydrolysis, or directly with ammonia in a suitable solvent.[10][11] The reaction proceeds in two key stages:
-
Sɴ2 Reaction: The ammonia source acts as a nucleophile, displacing the bromide ion from the bromoacetyl group to form a glycinamide intermediate.
-
Intramolecular Cyclization: The newly introduced primary amine then attacks the electrophilic carbon of the benzophenone's carbonyl group, forming a five-membered ring intermediate which rearranges to the thermodynamically stable seven-membered diazepine ring upon dehydration.
Caption: Key steps in the cyclization to the benzodiazepine core.
Protocol for Cyclization (Conceptual)
This protocol outlines the general steps for the cyclization reaction. Specific conditions may vary based on the chosen ammonia source and literature procedure.[11][12]
-
Reaction Setup: Dissolve the this compound intermediate (1.0 eq) in a suitable solvent (e.g., an alcohol or DMF).
-
Reagent Addition: Add the ammonia source (e.g., a solution of ammonia in methanol or hexamethylenetetramine and ammonium acetate) to the reaction mixture.[11]
-
Heating: Heat the reaction mixture under reflux for several hours. The elevated temperature provides the activation energy for both the Sɴ2 reaction and the subsequent cyclization.
-
Monitoring: Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the formation of the benzodiazepine product.
-
Work-up: After completion, cool the reaction mixture. The product may precipitate upon cooling or require an aqueous work-up followed by extraction with an organic solvent.
-
Purification: The crude product is typically purified by recrystallization to yield the pure benzodiazepine derivative.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-benzoyl-4-chlorophenyl)-N-bromoacetamide | C15H11BrClNO2 | CID 154157817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32580-26-0 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 12. journalcra.com [journalcra.com]
Application Notes & Protocols: Strategic Use of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide in the Synthesis of Bioactive Heterocycles
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a pivotal intermediate in modern organic and medicinal chemistry. Its molecular architecture, featuring a reactive α-bromoacetamide moiety appended to a 2-amino-5-chlorobenzophenone scaffold, renders it an exceptionally valuable precursor for constructing complex heterocyclic systems.[1] While its primary and most celebrated role is in the synthesis of 1,4-benzodiazepines—a class of drugs renowned for their anxiolytic, sedative, and anticonvulsant properties—its utility extends to other areas of synthetic chemistry requiring a versatile electrophilic building block.[2][3]
This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations. We will dissect its synthesis, detail its cornerstone application in benzodiazepine synthesis with a focus on the lorazepam backbone, and present robust, field-tested protocols for its use.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 2-(2-bromoacetamido)-5-chlorobenzophenone[4][5] |
| CAS Number | 32580-26-0[4][6] |
| Molecular Formula | C₁₅H₁₁BrClNO₂[4] |
| Molecular Weight | 352.61 g/mol [4] |
| Appearance | White to off-white solid[5] |
Safety and Handling
This compound is an irritant and should be handled with appropriate care. As an α-haloacetamide, it is a potent alkylating agent.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4] Some reports also indicate potential harm if swallowed or in contact with skin.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work within a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis of this compound
The most direct and common synthesis of the title compound is through the N-acylation of 2-amino-5-chlorobenzophenone. This reaction is efficient and leverages readily available starting materials. The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetyl halide.
Synthesis Workflow
The workflow illustrates the straightforward conversion of the starting amine to the target bromoacetamide intermediate.
Caption: Workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol describes the N-acylation of 2-amino-5-chlorobenzophenone. The use of bromoacetyl bromide is specified, which is highly reactive. Bromoacetyl chloride can also be used.
Materials & Equipment:
-
2-Amino-5-chlorobenzophenone (1.0 equiv.)
-
Bromoacetyl bromide (1.2 equiv.)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 equiv.)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating) and drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-chlorobenzophenone (1.0 equiv.) in anhydrous toluene (to a concentration of approx. 0.5 M).
-
Base Addition: Add triethylamine (1.5 equiv.) to the stirred solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.2 equiv.) dropwise via a syringe. The bromoacetyl bromide is corrosive and lachrymatory; handle with extreme care in a fume hood.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The reaction often proceeds to completion at room temperature, but gentle refluxing for 2-3 hours can be employed if necessary.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The resulting crude solid is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.[7]
-
Application in Benzodiazepine Synthesis
The primary synthetic value of this compound lies in its role as a direct precursor to the 1,4-benzodiazepine core. The molecule is perfectly primed for intramolecular cyclization.
The Cyclization Pathway to a Benzodiazepine Scaffold
The transformation hinges on the reaction of the bromoacetamide intermediate with a source of ammonia, which facilitates the formation of the seven-membered diazepine ring. This is a key step in the synthesis of many benzodiazepines, including the scaffold for lorazepam (which requires an additional hydroxyl group at the C3 position, often installed in a later step).[8][9]
Caption: Cyclization workflow to the 1,4-benzodiazepine core.
Causality of the Reaction:
-
Nucleophilic Substitution: The ammonia first acts as a nucleophile, displacing the bromide ion from the α-carbon of the acetamide group in an Sₙ2 reaction. Bromine is an excellent leaving group, making this step highly favorable.
-
Intramolecular Cyclization: The newly formed primary amine is now positioned to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the benzophenone group.
-
Dehydration: A subsequent dehydration step results in the formation of the imine bond within the seven-membered ring, yielding the stable benzodiazepine structure.
Protocol for Cyclization to a 1,4-Benzodiazepine
This protocol details the conversion of the bromoacetamide intermediate into 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Nordiazepam), a common benzodiazepine.
Materials & Equipment:
-
This compound (1.0 equiv.)
-
Saturated solution of ammonia in methanol (large excess)
-
Pressure-rated reaction vessel or a well-sealed round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a saturated solution of ammonia in methanol in a pressure-rated vessel. The large excess of the ammonia solution serves as both the reagent and the solvent.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess ammonia.
-
The resulting residue will contain the crude product and ammonium bromide.
-
-
Purification:
-
Triturate the crude residue with water to dissolve the ammonium bromide salt.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure benzodiazepine derivative.
-
Broader Synthetic Applications
While benzodiazepine synthesis is its hallmark application, the reactivity of this compound allows for its use in constructing other heterocyclic systems. The electrophilic α-carbon is a prime target for various nucleophiles.
-
Synthesis of Thiazoles and Oxadiazoles: Reaction with thioamides or other sulfur nucleophiles can lead to the formation of thiazole-containing scaffolds. Similarly, it can be used to alkylate heterocyclic thiols, such as 5-substituted-1,3,4-oxadiazole-2-thiols, to create new classes of potential enzyme inhibitors.[10]
-
Linker in Medicinal Chemistry: The bromoacetamide group is a classic functional handle for covalently modifying proteins, often by reacting with cysteine or histidine residues. This makes the parent molecule a potentially useful building block for creating targeted covalent inhibitors or chemical probes.
Conclusion
This compound is more than just a simple intermediate; it is a strategically designed building block that provides an efficient and reliable pathway to high-value pharmaceutical scaffolds. Its straightforward synthesis and predictable reactivity in cyclization reactions make it an indispensable tool for researchers, scientists, and drug development professionals. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in these notes, is key to unlocking its full potential in the laboratory.
References
- 1. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide via N-Acylation
Introduction and Significance
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a pivotal chemical intermediate, primarily recognized for its role as a direct precursor in the synthesis of advanced pharmaceutical compounds, most notably the 1,4-benzodiazepine class of drugs.[1] Benzodiazepines are a cornerstone of therapeutics for anxiety, insomnia, seizures, and other central nervous system disorders.[2][3] The molecular structure of this compound, featuring a reactive bromoacetyl group appended to a substituted benzophenone core, provides a versatile scaffold for subsequent intramolecular cyclization reactions to form the characteristic seven-membered diazepine ring.[2]
This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate through the N-acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. We will delve into the underlying reaction mechanism, present a detailed and validated experimental procedure, emphasize critical safety protocols required for handling the hazardous reagents, and outline methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented methodology for this essential synthetic transformation.
Reaction Overview and Mechanism
The synthesis is a classic example of nucleophilic acyl substitution. The primary amino group of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide leaving group, followed by deprotonation of the nitrogen, yields the final amide product.
Overall Reaction Scheme
References
Application Notes and Protocols: Synthesis of Lorazepam via Intramolecular Cyclization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Lorazepam, a critical benzodiazepine on the World Health Organization's list of essential medicines.[1] The synthesis pathway focuses on the pivotal intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures from the starting material to the final active pharmaceutical ingredient (API), and outline robust analytical methods for characterization and quality control. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and process development.
Introduction and Synthetic Strategy
Lorazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one, is a high-potency, short-to-intermediate-acting benzodiazepine.[2][3] It exerts its therapeutic effects—anxiolytic, sedative, anticonvulsant, and hypnotic—by allosterically modulating the GABA-A receptor in the central nervous system.[2][4]
The synthesis of the 1,4-benzodiazepine core is a cornerstone of medicinal chemistry. The strategy detailed herein begins with the readily available precursor, 2-amino-2',5-dichlorobenzophenone. The synthesis proceeds through two critical stages:
-
N-Acylation: Formation of the key intermediate, this compound, by reacting the starting amine with a bromoacetyl halide.
-
Cyclization and Functionalization: A multi-step process beginning with an intramolecular cyclization to form the seven-membered diazepine ring, followed by N-oxidation, a Polonovski-type rearrangement to introduce the C3-hydroxyl group, and final hydrolysis to yield Lorazepam.[1][5]
This approach is selected for its reliability and the illustrative nature of the key chemical transformations involved in constructing complex heterocyclic scaffolds.
Reaction Pathway Overview
The overall synthetic pathway is a multi-step sequence that showcases fundamental organic transformations. The journey from the starting material to Lorazepam involves the strategic formation of amide bonds, intramolecular ring closure, and targeted oxidation and rearrangement to install the required functional groups for pharmacological activity.
Caption: Synthetic pathway from 2-Amino-2',5-dichlorobenzophenone to Lorazepam.
Mechanistic Insights: The Causality of Choice
N-Acylation with Bromoacetyl Bromide
The initial step involves the acylation of 2-amino-2',5-dichlorobenzophenone. Bromoacetyl bromide is chosen as the acylating agent due to the high reactivity of the acid bromide, which facilitates a rapid reaction with the primary amine. The bromine atom serves as an excellent leaving group in the subsequent cyclization step. A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial.[6][7] Its role is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Intramolecular Cyclization
The formation of the seven-membered diazepine ring is the pivotal step. This is an intramolecular nucleophilic substitution reaction. The amide nitrogen, made sufficiently nucleophilic by a base (or by using a reagent like urotropine which generates ammonia in situ), attacks the electrophilic carbon atom bearing the bromine. This displacement of the bromide ion results in the formation of the heterocyclic ring. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often used to solvate the reactants and facilitate the SN2-type reaction pathway.
Introduction of the C3-Hydroxyl Group
Direct hydroxylation of the benzodiazepine ring is challenging. Therefore, a more controlled, multi-step sequence is employed.
-
N-Oxidation: The imine nitrogen at the 4-position is oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This activates the adjacent C3 position.
-
Polonovski-type Rearrangement: The N-oxide is treated with acetic anhydride. This classic rearrangement reaction results in the formation of an unstable N-acyloxyiminium ion, which then rearranges to introduce an acetoxy group at the C3 position.[1][2]
-
Hydrolysis: The final step is a simple base-catalyzed hydrolysis of the 3-acetoxy ester to yield the target 3-hydroxy group of Lorazepam.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis. Note that yields are indicative and can vary based on scale and purification efficiency.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. N-Acylation | 2-Amino-2',5-dichlorobenzophenone | Bromoacetyl bromide, K₂CO₃ | 1 : 1.1 : 1.5 | Ethyl Acetate | 10 - 20 | 1 - 2 | 85 - 95 |
| 2. Cyclization | This compound | Urotropine, NH₄OAc | 1 : 1.5 : 2 | Ethanol | Reflux | 4 - 6 | 70 - 80 |
| 3. N-Oxidation | Benzodiazepine Intermediate | m-CPBA | 1 : 1.2 | Dichloromethane | 25 | 12 - 18 | 80 - 90 |
| 4. Rearrangement | Benzodiazepine N-Oxide | Acetic Anhydride | (Solvent) | 80 - 90 | 2 - 4 | 75 - 85 | |
| 5. Hydrolysis | 3-Acetoxy Intermediate | Sodium Hydroxide | 1 : 2 | Ethanol/Water | 25 | 1 - 2 | 90 - 98 |
Detailed Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reagents such as bromoacetyl bromide are highly corrosive and lachrymatory.
Protocol 1: Synthesis of N-(2-(2-chlorobenzoyl)-4-chlorophenyl)-2-bromoacetamide
-
Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-2',5-dichlorobenzophenone (266 g, 1.0 mol) and ethyl acetate (1200 mL).
-
Base Addition: Add anhydrous potassium carbonate (207 g, 1.5 mol) to the suspension.
-
Cooling: Cool the mixture to 10-15°C using an ice-water bath.
-
Acylation: Slowly add bromoacetyl bromide (222 g, 1.1 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 20°C.
-
Reaction: Stir the mixture vigorously at 15 ± 5°C for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate) until the starting amine spot is consumed.
-
Work-up: Add deionized water (1000 mL) to the flask and stir for 30 minutes to dissolve inorganic salts.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with deionized water (2 x 250 mL) and then with cold ethyl acetate (1 x 100 mL).
-
Drying: Dry the resulting pale-yellow solid in a vacuum oven at 50°C to a constant weight to yield N-(2-(2-chlorobenzoyl)-4-chlorophenyl)-2-bromoacetamide.
Protocol 2: Intramolecular Cyclization to 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Setup: In a 3 L flask equipped with a reflux condenser and mechanical stirrer, suspend the bromoacetamide intermediate from Protocol 1 (387 g, 1.0 mol) in ethanol (2 L).
-
Reagent Addition: Add urotropine (hexamethylenetetramine) (210 g, 1.5 mol) and ammonium acetate (154 g, 2.0 mol).
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The suspension will gradually dissolve and then a new precipitate may form.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Filter the resulting precipitate.
-
Washing: Wash the solid with cold ethanol (2 x 150 mL) and then with deionized water (2 x 200 mL).
-
Drying: Dry the product under vacuum at 60°C to yield the cyclized benzodiazepine intermediate as an off-white solid.
Protocol 3: Synthesis of Lorazepam via N-Oxide Intermediate
This protocol outlines the subsequent conversion of the cyclized product into Lorazepam.
-
N-Oxidation: Dissolve the product from Protocol 2 (291 g, 1.0 mol) in dichloromethane (2 L). Add m-CPBA (77%, 224 g, 1.2 mol) portion-wise, maintaining the temperature below 30°C. Stir at room temperature for 12-18 hours. Wash the organic layer with 10% sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-oxide.
-
Polonovski Rearrangement: Add acetic anhydride (1 L) to the crude N-oxide. Heat the mixture to 80-90°C for 2-4 hours.[2] Cool the reaction and carefully quench by pouring onto ice-water. Extract the product with ethyl acetate. Wash the organic phase with water and brine, dry, and concentrate to yield the crude 3-acetoxy intermediate.
-
Hydrolysis: Dissolve the crude 3-acetoxy intermediate in ethanol (1.5 L). Add a solution of sodium hydroxide (80 g, 2.0 mol) in water (500 mL). Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the mixture with dilute hydrochloric acid to pH ~7 to precipitate the crude Lorazepam. Filter the solid. Recrystallize the crude product from an ethanol/water mixture. A second recrystallization from ethyl acetate may be performed for higher purity.[8]
-
Final Product: Dry the purified white crystalline solid under vacuum at 60-70°C to yield Lorazepam.[8]
Experimental Workflow and Analysis
The laboratory workflow involves a sequence of synthesis, isolation, purification, and analysis to ensure the final product meets the required specifications of identity, strength, and purity.
Caption: General laboratory workflow for the synthesis and analysis of Lorazepam.
Characterization and Quality Control
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Silica gel plates with a suitable mobile phase (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures) and UV visualization are used.
-
High-Performance Liquid Chromatography (HPLC/UPLC): The primary method for determining the purity of the final product and quantifying any related substances or impurities.[9][10] A reverse-phase C18 column with a buffered mobile phase (e.g., sodium acetate/methanol) and UV detection is standard.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of intermediates and the final Lorazepam product, ensuring all protons and carbons are in the correct chemical environment.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.[12]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the amide carbonyl (C=O), hydroxyl (-OH), and aromatic C-H bonds.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LORAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Lorazepam | C15H10Cl2N2O2 | CID 3958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jopcr.com [jopcr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Welcome to the Technical Support Center for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.
Possible Causes and Solutions
| Probable Cause | Proposed Solution & Explanation |
| Incomplete Reaction | Verify reaction completion using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, 2-amino-5-chlorobenzophenone, will have a different Rf value than the product. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged heating can lead to side reactions. |
| Degradation of Bromoacetyl Bromide/Chloride | Use freshly opened or distilled bromoacetyl bromide or chloride. These reagents are highly reactive and sensitive to moisture. Hydrolysis of the acyl halide to bromoacetic acid will prevent the desired acylation. Conduct the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents to minimize moisture. |
| Sub-optimal Reaction Temperature | Maintain a low temperature during the addition of the acylating agent. The acylation of anilines is an exothermic reaction. Adding the bromoacetyl bromide or chloride at a low temperature (e.g., 0-5 °C) helps to control the reaction rate and prevent the formation of side products. After the addition is complete, the reaction can be allowed to slowly warm to room temperature. |
| Base-Catalyzed Side Reactions | Carefully select and control the amount of base. While a base like pyridine or triethylamine is often used to scavenge the HBr or HCl byproduct, an excess of a strong base can promote side reactions, such as the self-condensation of the bromoacetylated product or elimination reactions. Use a stoichiometric amount of a non-nucleophilic base. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
Your TLC plate of the crude reaction mixture shows multiple spots, indicating the presence of impurities alongside your desired product.
Possible Causes and Solutions
1. Unreacted Starting Material:
-
Appearance on TLC: A spot corresponding to 2-amino-5-chlorobenzophenone.
-
Cause: Incomplete reaction.
-
Solution: As mentioned in "Issue 1," extend the reaction time or consider a slight increase in temperature. Ensure the stoichiometry of your reagents is correct.
2. Diacylation Product:
-
Appearance on TLC: A less polar spot compared to the desired product.
-
Cause: The secondary amine of the initially formed amide can be further acylated by an excess of the bromoacetylating agent.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the bromoacetylating agent. Add the acylating agent dropwise to the solution of the amine to maintain a low concentration of the acylating agent throughout the addition.
3. Bromoacetic Acid:
-
Appearance on TLC: A polar spot that may streak.
-
Cause: Hydrolysis of bromoacetyl bromide or chloride due to the presence of moisture.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. A basic workup (e.g., washing with a saturated sodium bicarbonate solution) will remove this acidic impurity.
4. Self-Condensation/Polymerization:
-
Appearance on TLC: Baseline material or a series of spots.
-
Cause: The bromoacetamide product is an alkylating agent and can react with another molecule of the product or the starting amine, especially in the presence of a strong base or at elevated temperatures.
-
Solution: Maintain a low reaction temperature and use a non-nucleophilic base in stoichiometric amounts. Purify the product promptly after the reaction is complete.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this synthesis?
A common and effective solvent for the acylation of 2-amino-5-chlorobenzophenone is glacial acetic acid[1]. Alternatively, aprotic solvents like toluene or ethyl acetate can be used, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid[2]. The choice of solvent can influence the reaction rate and the solubility of the product.
Q2: How can I purify the crude this compound?
The most common method for purification is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane, and allowing it to cool slowly to induce crystallization[2]. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a viable alternative.
Q3: What are the key safety precautions I should take during this synthesis?
Bromoacetyl bromide and bromoacetyl chloride are highly corrosive and lachrymatory. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The product, this compound, is also a potential irritant and should be handled with care[3].
Q4: Can I use chloroacetyl chloride instead of bromoacetyl bromide?
Yes, chloroacetyl chloride is a suitable alternative for this acylation[2]. The resulting product would be N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide. The chloro-derivative is generally less reactive as an alkylating agent compared to the bromo-derivative.
Q5: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with the starting material.
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is 108-110 °C[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of the final product. A suitable mobile phase could consist of acetonitrile and water with a small amount of acid like phosphoric or formic acid[5].
Experimental Protocols
Protocol 1: Acylation in Glacial Acetic Acid[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and protected from moisture, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Acylation: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled and stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent like ethanol.
Protocol 2: Acylation in Toluene with a Base[2]
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Acylation: Cool the mixture to 0-5 °C and add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous toluene dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
References
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide purification challenges
An N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide Purification Technical Support Center
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested insights into the purification of this compound. The challenges associated with this molecule primarily stem from the reactivity of the α-bromoacetamide functional group, which makes it susceptible to degradation, and the presence of structurally similar impurities from its synthesis. This guide moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound and why?
A1: Understanding the potential impurities is the cornerstone of developing a successful purification strategy. These impurities typically arise from the common synthetic route: the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide or bromoacetyl chloride in the presence of a base.
The primary impurities to anticipate are:
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Unreacted Starting Material (2-amino-5-chlorobenzophenone): Incomplete acylation is common. This starting material is significantly more polar than the product and is typically a bright yellow solid. Its presence can be easily detected by Thin Layer Chromatography (TLC), where it will have a lower Rf value.
-
Hydrolysis Product (N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide): The C-Br bond in your product is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis can occur during the reaction workup (especially if using aqueous base washes) or even during purification if using protic solvents without proper care. This impurity is more polar than the desired product.
-
Base-Related Side Products: If a tertiary amine base like triethylamine (TEA) is used, it can react with the bromoacetylating agent or the product itself, leading to the formation of quaternary ammonium salts. These are typically highly polar and often water-soluble.
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Over-brominated Byproducts: While less common for this specific molecule due to steric hindrance, the formation of di-bromoacetamide impurities can occur in related syntheses.[1][2] These would be less polar than the desired product.
Here is a summary of the key impurities and their characteristics:
| Impurity | Chemical Name | Source | TLC Characteristics (vs. Product) |
| Starting Material | 2-amino-5-chlorobenzophenone | Incomplete Reaction | Lower Rf (More Polar), Yellow Spot |
| Hydrolysis Product | N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide | Reaction with H₂O | Lower Rf (More Polar) |
| Quaternary Salt | e.g., Triethylammonium bromide | Reaction with Base | Very Low Rf / Stays at Baseline |
| Residual Solvents | e.g., Dichloromethane, Ethyl Acetate | Reaction/Workup | Not TLC visible; check by ¹H NMR |
Q2: My crude product is a sticky oil or a low-melting-point solid, but the literature reports a melting point of 108-110 °C. What is the likely cause?
A2: A depressed melting point or an oily physical state is a classic indicator of significant impurity presence.[1][2] Based on the likely contaminants, the two most probable causes are:
-
High Levels of Unreacted Starting Material: 2-amino-5-chlorobenzophenone has a lower melting point than the product and can form a eutectic mixture, leading to the observed physical properties.
-
Residual Solvent: Significant amounts of trapped solvent from the workup (e.g., dichloromethane, ethyl acetate) can plasticize the solid, making it appear oily or gummy.
Troubleshooting Approach:
-
Analyze by ¹H NMR: This is the most direct way to diagnose the issue. Look for the characteristic aromatic signals of the starting material or large, broad peaks corresponding to residual solvent.
-
Perform a Trituration: This is a simple and effective preliminary purification step. Suspend the crude oil in a non-polar solvent in which the product has poor solubility, but the impurities are more soluble (e.g., hexane or diethyl ether). Stir vigorously. The desired product should precipitate as a solid, which can then be filtered. This is particularly effective for removing less polar impurities and encouraging crystallization.
Purification Workflow: From Crude to High Purity
The purification strategy should be chosen based on the scale of your synthesis and the required final purity. The following diagram outlines a logical workflow for purifying this compound.
Caption: Troubleshooting and purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Bulk Purification by Recrystallization
This method is ideal for purifying multi-gram quantities of the material to >95% purity, primarily to remove unreacted starting material and non-polar impurities. The key is selecting a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature. Isopropanol (IPA) is an excellent choice.
Rationale: Isopropanol is a moderately polar protic solvent. The benzophenone moiety provides good solubility at reflux, while the polar acetamide group allows for precipitation upon cooling. The non-polar impurities tend to remain in the cold solvent.
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (e.g., start with 3-4 mL per gram of crude material).
-
Heating: Heat the mixture to reflux with stirring. Continue to add small portions of hot isopropanol until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial for removing baseline impurities.
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Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to occlude impurities.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.
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Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold isopropanol to remove any remaining soluble impurities on the crystal surface.
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Drying: Dry the purified crystals under vacuum. The expected product is a white to off-white solid with a melting point of 108-110 °C.[3]
Protocol 2: High Purity Purification by Flash Column Chromatography
When purity above 99% is required, or for separating compounds with similar polarity like the hydrolysis byproduct, flash column chromatography is the method of choice.
Rationale: The stationary phase (silica gel) is highly polar, allowing for separation based on differences in polarity. A mobile phase of increasing polarity is used to elute the compounds, with less polar compounds eluting first.
Caution: Standard silica gel is slightly acidic and can potentially accelerate the hydrolysis of the sensitive bromoacetamide group. If degradation is observed (e.g., streaking on TLC, low recovery), consider using silica gel that has been pre-treated with a small amount of triethylamine (e.g., 0.5% v/v in the mobile phase) or use a less acidic stationary phase like neutral alumina.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the product an Rf value of ~0.3. A gradient of ethyl acetate in hexanes is a common starting point. For example, 20-30% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The less polar impurities will elute first. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent. Purity can be confirmed by HPLC and ¹H NMR. An established HPLC method uses a reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid like phosphoric or formic acid.[4][5]
References
Technical Support Center: Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Introduction
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a critical step in the production of several benzodiazepines, most notably Lorazepam. The reaction involves the acylation of 2-amino-5-chlorobenzophenone with bromoacetyl bromide. While seemingly straightforward, this nucleophilic acyl substitution is sensitive to reaction conditions, and the formation of several impurities can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by our research and development partners. The focus is not just on identifying impurities, but on understanding their formation mechanisms to empower you to proactively control them.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The three most critical parameters are temperature , the rate of addition of bromoacetyl bromide, and moisture control .
-
Temperature: This reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the formation of thermally-driven side products and degradation.
-
Rate of Addition: Bromoacetyl bromide is highly reactive. A slow, controlled addition is necessary to prevent localized overheating and to minimize the formation of the di-acylated impurity (Impurity B).
-
Moisture Control: Bromoacetyl bromide readily hydrolyzes to form bromoacetic acid (Impurity C) and hydrogen bromide. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent this.
Q2: My reaction mixture is turning a dark brown/red color. Is this normal, and what does it indicate?
A2: A slight yellowing of the reaction mixture is expected. However, a significant darkening to brown or red often indicates the formation of degradation products or impurities. This can be caused by several factors:
-
Excessive Temperature: The most common cause. If the reaction temperature exceeds the recommended range, side reactions and polymerization of reactants can occur.
-
Presence of Impurities in Starting Materials: Impurities in the starting 2-amino-5-chlorobenzophenone can lead to colored byproducts.
-
Air/Moisture Ingress: The hydrogen bromide (HBr) generated from hydrolysis can contribute to discoloration and promote other side reactions.
Q3: What is a realistic expectation for the purity of the crude product after initial workup?
A3: A well-controlled reaction should yield a crude product with a purity of 95-98% as determined by HPLC. The primary impurities are typically unreacted 2-amino-5-chlorobenzophenone (Impurity A) and the di-acylated product (Impurity B). Further purification, usually through recrystallization, is almost always necessary to meet pharmacopeial standards.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems encountered during the synthesis, their probable causes, and recommended corrective and preventive actions.
Problem 1: Low Yield of the Desired Product
| Probable Cause | Underlying Mechanism & Explanation | Recommended Solution & Preventive Action |
| Incomplete Reaction | The nucleophilic attack of the amine on the acyl bromide is incomplete. This is often due to insufficient reaction time or a temperature that is too low, slowing the reaction kinetics. | Solution: Before quenching, monitor the reaction using Thin-Layer Chromatography (TLC). If starting material is still present, allow the reaction to stir for a longer duration at the specified temperature. Prevention: Perform a small-scale trial to establish the optimal reaction time for your specific conditions. |
| Hydrolysis of Bromoacetyl Bromide | Atmospheric moisture or residual water in the solvent/glassware hydrolyzes the highly reactive bromoacetyl bromide to the less reactive bromoacetic acid. This acid does not readily acylate the amine under these conditions, effectively reducing the concentration of your acylating agent. | Solution: Unfortunately, this is irreversible for the batch. Prevention: Dry all glassware in an oven (e.g., 120 °C for 4 hours) and cool under an inert atmosphere. Use anhydrous solvents. Purge the reaction vessel with nitrogen or argon before adding reagents. |
| Mechanical Loss During Workup | The product may be partially soluble in the aqueous phase during washing steps, or it may precipitate prematurely during transfers, leading to physical loss. | Solution: Minimize the volume of aqueous washes. Ensure the product is fully dissolved in the organic solvent before transfers. Scrape glassware thoroughly. Prevention: Optimize the workup procedure to use the minimum necessary volume of washing solutions. |
Problem 2: Significant Presence of Unreacted 2-amino-5-chlorobenzophenone (Impurity A) in the Final Product
| Probable Cause | Underlying Mechanism & Explanation | Recommended Solution & Preventive Action |
| Sub-stoichiometric Amount of Bromoacetyl Bromide | An insufficient molar equivalent of the acylating agent was used, either due to miscalculation or partial degradation (hydrolysis) of the bromoacetyl bromide before it could react. | Solution: Check calculations. Consider adding a slight excess (e.g., 1.05-1.1 equivalents) of bromoacetyl bromide. Prevention: Use a fresh, high-purity bottle of bromoacetyl bromide. Add it directly from the supplier bottle to the addition funnel to minimize exposure to air. |
| Poor Mixing/Agitation | In a poorly mixed vessel, localized pockets of reactants can form. This means some molecules of the starting amine never come into sufficient contact with the acylating agent to react. | Solution: Increase the stirring speed. Use an appropriately sized stir bar or an overhead mechanical stirrer for larger scale reactions. Prevention: Ensure the reaction vessel geometry allows for efficient vortexing and mixing. |
Problem 3: Detection of a Higher Molecular Weight Impurity, a Di-acylated Byproduct (Impurity B)
| Probable Cause | Underlying Mechanism & Explanation | Recommended Solution & Preventive Action |
| Rapid Addition of Bromoacetyl Bromide | Adding the acylating agent too quickly creates a high localized concentration. This can lead to a second acylation event on the nitrogen atom of the newly formed amide product, forming a di-bromoacetylated impurity. | Solution: This impurity is difficult to remove. Recrystallization may be effective, but often requires multiple steps. Prevention: Add the bromoacetyl bromide dropwise via an addition funnel over a prolonged period (e.g., 30-60 minutes) while maintaining a low temperature and vigorous stirring. |
| Reaction Temperature Too High | Higher temperatures increase the rate of all reactions, including the secondary acylation. The energy barrier for this second reaction is more easily overcome at elevated temperatures. | Solution: As above, purification is the only remedy. Prevention: Maintain strict temperature control (0-5 °C) throughout the addition and for the duration of the reaction. Use an efficient cooling bath (ice-salt or a cryo-cooler). |
Visual Guide to Synthesis and Impurity Formation
Main Synthesis Pathway
The core reaction is a nucleophilic acyl substitution where the amine group of 2-amino-5-chlorobenzophenone attacks the electrophilic carbonyl carbon of bromoacetyl bromide.
Caption: The main synthesis pathway for this compound.
Key Impurity Formation Pathways
This diagram illustrates how deviations from the optimal process lead to the formation of common impurities.
Caption: Formation pathways for the three most common impurities in the synthesis.
Analytical & Control Strategies
Proactive monitoring and control are essential. Relying solely on final product testing is inefficient and costly.
Protocol: In-Process Monitoring by Thin-Layer Chromatography (TLC)
This method allows you to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
Materials:
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (This may require optimization)
-
Visualization: UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 10-15 minutes.
-
Prepare Samples:
-
t=0 Sample: Before adding bromoacetyl bromide, take a small aliquot (~0.1 mL) of the reaction mixture and dissolve it in 0.5 mL of ethyl acetate. This is your starting material reference.
-
Reaction Sample (t=x): At desired time points (e.g., every 30 minutes), take another aliquot and prepare it in the same way.
-
-
Spot the Plate: Using a capillary tube, spot the "t=0" sample and the "t=x" sample side-by-side on the TLC plate, about 1 cm from the bottom.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The starting material, 2-amino-5-chlorobenzophenone, is a bright yellow compound, making it easy to spot visually even without UV. The product is typically a UV-active spot with a different retention factor (Rf).
-
The reaction is considered complete when the spot corresponding to the starting amine (from the t=0 lane) is completely gone or reduced to a negligible trace in the t=x lane.
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Technical Support Center: Optimizing the Synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Welcome to the technical support center for the synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this crucial synthetic step. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction time and overall success.
Troubleshooting Guide: A Causal Approach
This section addresses specific issues you may encounter during the synthesis of this compound from 2-amino-5-chlorobenzophenone and a bromoacetylating agent.
Issue 1: The reaction is slow or incomplete, with significant unreacted 2-amino-5-chlorobenzophenone remaining.
This is a common challenge often rooted in the reduced nucleophilicity of the aniline starting material. The amino group in 2-amino-5-chlorobenzophenone is sterically hindered and its nucleophilicity is diminished by the electron-withdrawing effects of the benzoyl and chloro substituents.[1] Here’s a systematic approach to troubleshoot this issue:
Root Cause Analysis and Solutions:
-
Insufficient Activation of the Acylating Agent: Bromoacetyl bromide or chloride may not be sufficiently reactive to overcome the low nucleophilicity of the aniline.
-
Solution 1: Employ a Catalyst. The use of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the bromoacetyl halide to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[2]
-
Solution 2: Increase the Stoichiometry of the Acylating Agent. Using a larger excess of the bromoacetylating agent (e.g., 1.5-2.5 equivalents) can help drive the reaction to completion.[2]
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can provide the necessary activation energy. A temperature screening experiment in a suitable high-boiling solvent like toluene or ethyl acetate can identify the optimal condition.[1][2]
-
Solution 2: Optimize Solvent Selection. The solubility of 2-amino-5-chlorobenzophenone is crucial. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective in solubilizing the starting material.[2] However, be mindful that these solvents can be difficult to remove during workup. Glacial acetic acid is another solvent option to consider.[1]
-
-
Protonation of the Starting Amine: The reaction of the amine with the bromoacetyl halide generates hydrogen bromide (HBr) as a byproduct. This HBr can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Add a Non-Nucleophilic Base. The inclusion of a base such as pyridine or triethylamine can neutralize the HBr byproduct, preventing the protonation of the starting material and allowing the reaction to proceed.[4]
-
Experimental Protocol: Optimizing for a Sluggish Reaction
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Addition of Base and Catalyst: Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add bromoacetyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[2]
Issue 2: Formation of significant side products, complicating purification.
Side product formation can arise from the reactivity of the starting materials and products under the reaction conditions.
Common Side Products and Mitigation Strategies:
-
Diacylation: Although less common with sterically hindered anilines, the N-acylated product can potentially be acylated again, especially under forcing conditions.
-
Solution: Controlled Addition of the Acylating Agent. Use a stoichiometric amount of the bromoacetylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[2]
-
-
Hydrolysis of the Acylating Agent: Bromoacetyl halides are sensitive to moisture.
-
Solution: Anhydrous Conditions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents to prevent hydrolysis of the acylating agent.[4]
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the synthesis of this compound?
The reaction time can vary significantly depending on the specific conditions employed. Under optimized conditions, which may include heating and the use of a catalyst, the reaction can often be completed within 2-6 hours.[1][2] However, without optimization, it can be much longer. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC.
Q2: Which solvent is best for this reaction?
The ideal solvent should effectively dissolve the 2-amino-5-chlorobenzophenone starting material.[2] Several options have been reported with success:
-
Ethyl Acetate: A good balance of solvency and ease of removal.[1]
-
Toluene: Suitable for reactions requiring higher temperatures.[5]
-
Glacial Acetic Acid: Can also serve as a solvent.[1]
-
Aprotic Polar Solvents (DMF, DMSO): Excellent for dissolving the starting material but can be challenging to remove during workup.[2]
Q3: Is a base always necessary for this reaction?
While not always strictly required, the addition of a non-nucleophilic base like triethylamine or pyridine is highly recommended.[4] The reaction generates HBr, which can protonate the starting aniline, effectively quenching the reaction.[3] The base neutralizes this acid, allowing the reaction to proceed to completion.
Q4: How can I purify the final product, this compound?
The crude product can typically be purified by one of the following methods:
-
Recrystallization: This is a common and effective method for obtaining high-purity crystalline material. A suitable solvent system, such as ethanol or a mixture of chloroform and hexane, can be used.[6]
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed.[2]
Q5: What are the key safety precautions for this reaction?
-
Bromoacetyl bromide and bromoacetyl chloride are lachrymators and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the acylating agent.[4]
-
Quenching the reaction with water should be done carefully, especially if an excess of the acylating agent was used.
Comparative Reaction Conditions
| Parameter | Conventional Method | Microwave-Assisted |
| Solvent | Toluene, Ethyl Acetate, Acetic Acid[1][5] | Toluene[5] |
| Temperature | Room Temperature to Reflux[1] | 100 °C[7] |
| Reaction Time | 2.5 - 4.5 hours[1][5] | 1 minute[5][7] |
| Yield | Generally good to high (e.g., 87% - 97.3%)[1] | Often higher yields in shorter times |
Note: Data is compiled from analogous reaction protocols.[1]
Visualizing the General Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 7. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
Technical Support Center: N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Welcome to the technical support center for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Inherent Instabilities
This compound is a molecule possessing two key functional groups that contribute to its utility and its stability challenges: the α-bromoacetamide moiety and the benzophenone core. The α-bromoacetamide group is a potent alkylating agent, making the compound reactive towards nucleophiles. The benzophenone structure, on the other hand, is a well-known chromophore, rendering the molecule susceptible to photodegradation. Understanding these inherent characteristics is crucial for troubleshooting experimental inconsistencies.
Troubleshooting Guide: Common Stability Issues & Solutions
This section addresses specific problems you may encounter, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Inconsistent Results or Loss of Activity in Solution
Question: My experimental results are not reproducible, and I suspect the compound is degrading in my solvent system. What could be the cause and how can I fix it?
Answer:
In-solution instability is the most common issue with this compound. The primary culprits are hydrolysis of the bromoacetamide group and reactions with nucleophilic components in your media.
Causality:
-
Hydrolysis: The amide and the carbon-bromine bond in the α-bromoacetamide group are susceptible to hydrolysis, a reaction that is significantly accelerated by pH. Basic conditions, in particular, will rapidly degrade the compound to the corresponding hydroxyacetamide derivative and bromide ions. Haloacetamides, as a class, are known to decompose in aqueous solutions to form haloacetic acids through nucleophilic attack on the carbonyl carbon.[1]
-
Nucleophilic Attack: As an alkylating agent, the compound will readily react with any nucleophiles present in your solution.[2][3] This includes common buffer components (e.g., Tris), thiol-containing reagents (e.g., DTT, β-mercaptoethanol), and even some solvents.
Troubleshooting Protocol:
-
pH Control:
-
Maintain a slightly acidic to neutral pH (pH 5-7) for your stock solutions and experimental media.
-
Avoid basic buffers (pH > 7.5). If a higher pH is required for your assay, prepare the compound in a compatible solvent and add it to the aqueous buffer immediately before your experiment to minimize exposure time.
-
-
Solvent Selection:
-
For stock solutions, use anhydrous aprotic solvents such as DMSO or DMF.
-
Prepare fresh solutions daily and store them at -20°C or -80°C when not in use.
-
When diluting into aqueous buffers, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation or degradation.
-
-
Buffer & Reagent Compatibility:
-
Avoid buffers with primary or secondary amines (e.g., Tris, glycine). Opt for non-nucleophilic buffers like HEPES, MES, or phosphates.
-
Be mindful of other reagents in your experiment that may be nucleophilic.
-
Experimental Workflow for Investigating Solution Stability:
Caption: Workflow for pH-dependent solution stability testing.
Issue 2: Compound Degradation upon Exposure to Light
Question: I've noticed that my solutions turn a faint yellow color and lose potency after being left on the lab bench. Is this light-related?
Answer:
Yes, this is a strong indication of photodegradation. The benzophenone moiety in the molecule is a potent photosensitizer, meaning it absorbs UV and even visible light, leading to chemical degradation.
Causality:
-
Photodegradation: Benzophenone and its derivatives are known to be susceptible to photodegradation.[4][5][6][7][8] Upon absorption of light, the benzophenone core can form excited triplet states. These highly reactive species can then undergo various reactions, leading to the breakdown of the molecule. This process can be complex, involving direct photolysis and indirect photolysis mediated by reactive oxygen species.[8]
Preventative Measures:
-
Work in Low-Light Conditions: Whenever possible, handle the solid compound and its solutions in a dimly lit room or under yellow light.
-
Use Amber Vials: Always store stock solutions and experimental samples in amber or light-blocking vials to prevent exposure to ambient light.
-
Cover Experimental Setups: During incubation or analysis, cover plates, tubes, or other vessels with aluminum foil or a light-blocking cover.
Data on Photostability of Benzophenones:
| Condition | Observation | Implication for this compound | Reference |
| UV Irradiation (254 nm) | Rapid degradation of Benzophenone-3 in aqueous solution. | High susceptibility to degradation under UV light. | [4] |
| Simulated Sunlight | Benzophenone-3 showed persistence, while Benzophenone-1 degraded. | Photostability is dependent on the specific derivative, but caution is warranted. | [4] |
| Natural Waters | Photosensitizers in natural waters can affect photolytic behavior. | The presence of other components in your experimental media could influence the rate of photodegradation. | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is recommended. Avoid exposure to moisture and light.
Q2: Can I prepare a concentrated stock solution in water?
A2: It is not recommended. The compound has low aqueous solubility and is prone to hydrolysis in water. Prepare concentrated stock solutions in anhydrous aprotic solvents like DMSO or DMF.
Q3: How can I monitor the stability of my compound during an experiment?
A3: A stability-indicating analytical method is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique.[9] You can monitor the peak area of the parent compound over time and look for the appearance of new peaks that correspond to degradation products.
Q4: What are the likely degradation products?
A4: Based on the structure, the primary degradation products are likely to be:
-
Hydrolysis Product: N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide.
-
Photodegradation Products: A complex mixture of compounds resulting from the breakdown of the benzophenone core.
Potential Degradation Pathways:
Caption: Primary degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Equilibrate the solid compound to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a low-light environment.
-
Dissolve the solid in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Vortex briefly until fully dissolved.
-
Aliquot the stock solution into amber, screw-cap vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Handling for Experiments
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Immediately before use, dilute the stock solution into your experimental buffer. Ensure the final concentration of DMSO is compatible with your assay (typically <1%).
-
Perform all experimental steps in a timely manner, minimizing the exposure of the compound to ambient light and elevated temperatures.
-
If your experiment involves long incubation times, consider including a time-zero control and a control incubated under the same conditions to assess degradation.
References
- 1. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apn-gcr.org [apn-gcr.org]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide HPLC methods
A Senior Application Scientist's Guide to HPLC Method Troubleshooting
Welcome to the technical support guide for the analysis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, also known as Lorazepam Related Compound A. This document is designed for researchers, analytical scientists, and drug development professionals who encounter challenges during the HPLC analysis of this specific compound. As a key impurity in the synthesis of Lorazepam, its accurate quantification is critical.[1][2]
This guide moves beyond generic advice to provide in-depth, cause-and-effect explanations tailored to the chemical nature of this analyte. We will explore common issues in a structured question-and-answer format, offering logical, step-by-step solutions to restore the integrity and robustness of your chromatographic method.
Analyte Profile: Understanding the Molecule
Before troubleshooting, understanding the analyte's chemical characteristics is paramount. This compound is a relatively non-polar, hydrophobic molecule.[3][4] Its structure contains key features that influence its chromatographic behavior:
-
Two Phenyl Rings: Contribute to its hydrophobicity, making it well-suited for reversed-phase (RP) chromatography.
-
Halogen Atoms (Cl, Br): The presence of chlorine and bromine increases the molecule's molecular weight and can sometimes lead to specific interactions with the stationary phase.[5]
-
Amide Group: This polar functional group can interact with active sites (residual silanols) on silica-based HPLC columns, potentially causing peak tailing.[6]
These properties dictate the choice of column, mobile phase, and potential troubleshooting pathways. The most common analytical approach is RP-HPLC using a C18 or C8 stationary phase with a mobile phase consisting of a water/acetonitrile or water/methanol mixture.[7][8]
General Troubleshooting Workflow
When an issue arises, a systematic approach is more effective than random changes. The following workflow provides a logical path to identify and resolve the problem.
Caption: High-level troubleshooting decision tree.
Part 1: Peak Shape Problems
Poor peak shape is one of the most common issues in HPLC, directly impacting the accuracy of integration and quantification.[9] Ideally, peaks should be symmetrical and Gaussian.
Q1: My peak for this compound is tailing severely. What is the cause and how do I fix it?
A1: Peak tailing is the most frequent peak shape problem and is characterized by an asymmetrical peak where the latter half is broader than the front half.[6][9]
-
Primary Cause: Secondary Silanol Interactions. The root cause is often an unwanted secondary interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6] The amide group in your analyte can interact with these active sites, causing a portion of the molecules to be retained more strongly, resulting in a "tail."
-
Troubleshooting Protocol:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5, the silanols are protonated (Si-OH) and become much less interactive.
-
Action: Add a small amount of an acidifier to your aqueous mobile phase. Formic acid (0.1%) is excellent for MS compatibility, while phosphoric acid (0.1%) is a robust choice for UV detection.[10]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. If you are using an older column (e.g., Type-A silica), it will have more active silanols.
-
Action: Switch to a modern, fully end-capped C18 or C8 column from a reputable manufacturer. Columns specifically marketed as "low silanol activity" or "base-deactivated" are ideal.[10]
-
-
Consider a Mobile Phase Additive: If adjusting pH is not sufficient or desirable, a basic additive like triethylamine (TEA) can be used. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from them. However, this is often a "last resort" as it can shorten column lifetime and is not MS-friendly.[6]
-
Caption: Decision workflow for resolving peak tailing.
Q2: My peak is fronting. What does this indicate?
A2: Peak fronting, where the first half of the peak is broader than the second, is typically caused by two main issues: column overload or a solvent mismatch between the sample and the mobile phase.[11][12]
-
Cause 1: Column Overload. You have injected too much sample mass onto the column. The stationary phase becomes saturated, and the distribution of the analyte between the mobile and stationary phases is no longer linear, leading to a distorted peak shape.[12]
-
Solution: Reduce the injection volume or dilute your sample. Perform a dilution series (e.g., 10 µL, 5 µL, 2 µL, 1 µL injections) to see if the peak shape becomes symmetrical at lower concentrations.[11]
-
-
Cause 2: Sample Solvent Mismatch. This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the sample band will not focus properly at the head of the column.[12]
-
Example: Your mobile phase is 50% acetonitrile, but your sample is dissolved in 90% acetonitrile.
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte, and keep the injection volume small.
-
Part 2: Retention Time & Resolution Issues
Consistent retention times and adequate resolution from other compounds are fundamental to a reliable method.
Q3: The retention time for my analyte is shifting between injections. What should I check?
A3: Retention time (RT) instability is a sign that a key parameter is not under control.
-
Most Likely Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Even small variations in the organic-to-aqueous ratio or, more critically, the pH, can cause RT shifts.[6][13] Buffers are essential for controlling pH and ensuring reproducibility.[14]
-
Action: Use a volumetric flask for all mobile phase preparations. If using a buffer, ensure it is fully dissolved and the pH is adjusted after adding the buffer salts but before adding the organic solvent. Ensure your mobile phase is fresh daily.[9]
-
-
Fluctuating Column Temperature: HPLC column temperature must be actively controlled. A 1°C change in temperature can alter retention times by 1-2%.
-
Action: Always use a thermostatted column compartment and allow the column to fully equilibrate (at least 15-20 minutes) before starting your sequence.[6]
-
-
Pump and Flow Rate Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, which directly impacts retention time.
-
Action: Check the system pressure. If it is unusually low or fluctuating, check for leaks at all fittings from the pump to the detector. Perform a pump pressure test if available on your system.[15]
-
-
Q4: I can't resolve this compound from another impurity. How can I improve the separation?
A4: Improving resolution requires changing the selectivity of the system or increasing its efficiency.
-
Recommended Starting Method Parameters: Based on methods for Lorazepam and its related compounds, a good starting point for method development and optimization is a gradient elution.[1][16][17]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Standard for reversed-phase; provides good retention for this hydrophobic molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape by controlling silanol ionization.[10] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity than methanol.[13] |
| Gradient | 30% B to 80% B over 20 minutes | A broad gradient is a good starting point to elute all compounds of interest. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at ~230 nm or ~240 nm | Common detection wavelength for benzodiazepine-related structures.[17] |
-
Optimization Strategy:
-
Adjust the Gradient Slope: If peaks are co-eluting, the first step is to make the gradient shallower (i.e., increase the gradient time). This gives the analytes more time to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you cannot achieve resolution with acetonitrile, try substituting it with methanol. The elution order of impurities may change, providing the needed separation.[14]
-
Modify the pH: Adjusting the pH can alter the ionization state of other impurities (if they are acidic or basic), which can dramatically change their retention and improve selectivity.
-
Try a Different Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry may not be suitable. A column with a different chemistry, such as a Phenyl-Hexyl or a Cyano phase, offers different interaction mechanisms (e.g., pi-pi interactions) that can resolve difficult peak pairs.
-
Part 3: Baseline & Extraneous Peak Issues
A clean, stable baseline is the foundation of accurate analysis.
Q5: I see "ghost peaks" in my blank injections. Where are they coming from?
A5: Ghost peaks are peaks that appear in blank runs and can be due to sample carryover or contamination in the mobile phase.[6][9]
-
Cause 1: Sample Carryover. This is the most common reason. A small amount of the previous, highly concentrated sample remains in the injection port, needle, or loop and is injected with the blank.
-
Solution: Program a needle wash with a strong solvent (like 100% acetonitrile or a mix of acetonitrile/isopropanol) as part of your injection cycle. Ensure your wash solvent is stronger than your sample solvent.
-
-
Cause 2: Contaminated Mobile Phase. Impurities in your solvents (especially water) or leaching from solvent bottles or tubing can accumulate on the column during equilibration and then elute as a broad peak during the gradient.[9]
-
Solution: Always use high-purity, HPLC-grade solvents and water.[9] Filter all aqueous mobile phases and buffers before use. Replace your solvents daily to prevent microbial growth.
-
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Assay and organic impurities analysis of Lorazepam as per USP method using Syncronis C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. moravek.com [moravek.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. HPLC determination of lorazepam and lorazepam-related compounds in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 17. HPLC determination of related substances in lorazepam and its tab...: Ingenta Connect [ingentaconnect.com]
Lorazepam Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for Lorazepam Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lorazepam synthesis and effectively troubleshoot common issues related to byproduct formation. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven insights necessary to optimize your synthetic route and ensure the highest purity of your final product.
Introduction: The Challenge of Purity in Lorazepam Synthesis
Lorazepam, a cornerstone of benzodiazepine therapeutics, presents a multi-step synthesis that, while well-established, is not without its challenges. The formation of structurally similar byproducts can complicate purification, reduce yields, and impact the final active pharmaceutical ingredient's (API) quality and safety profile. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind byproduct formation and provide validated protocols to mitigate these risks.
Troubleshooting Guide & FAQs
Issue 1: High Levels of Quinazolinone-Related Impurities Detected
Question: My post-reaction analysis (HPLC/UPLC) shows significant peaks corresponding to 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone and/or 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde. What is causing this, and how can I prevent it?
Answer:
The formation of quinazolinone-related impurities is one of the most common challenges in lorazepam synthesis. These byproducts arise from the inherent thermolability of lorazepam and its intermediates, particularly under certain pH conditions.[1]
Causality and Mechanism:
The benzodiazepine ring system is susceptible to rearrangement, especially when subjected to thermal stress or acidic conditions. In the case of lorazepam, the 7-membered diazepine ring can contract to form a more stable 6-membered quinazolinone or quinazolinecarboxaldehyde ring system.[2][3] This degradation pathway is often initiated by hydrolysis of the azomethine bond (C=N) within the benzodiazepine ring, followed by intramolecular cyclization and rearrangement.[2][4] Acidic conditions can catalyze this hydrolysis, making pH control a critical parameter.[4]
Troubleshooting Protocol:
-
Strict Temperature Control:
-
Action: Maintain all reaction and work-up steps at the lowest effective temperature. Avoid prolonged heating.
-
Rationale: Lorazepam is known to be thermolabile.[1] Elevated temperatures provide the activation energy needed for the rearrangement to quinazolinone structures.
-
-
pH Management During Work-up and Purification:
-
Action: Neutralize any acidic solutions promptly after reaction completion. During extractions and washes, use buffered solutions (e.g., sodium bicarbonate solution) to maintain a neutral to slightly basic pH.
-
Rationale: Acidic environments promote the hydrolysis of the benzodiazepine ring, which is the initiating step for quinazolinone formation.[4]
-
-
Solvent Selection for Recrystallization:
-
Action: Utilize a validated recrystallization procedure. A common and effective method involves dissolving the crude lorazepam in a suitable solvent like tetrahydrofuran (THF) and then performing a solvent swap or anti-solvent addition with a less polar solvent such as diisopropyl ether or toluene to induce crystallization.[1][5]
-
Rationale: This method has been shown to be effective in selectively crystallizing lorazepam, leaving more polar impurities, including quinazolinone derivatives, in the mother liquor.[1]
-
Table 1: Recommended vs. High-Risk Conditions for Lorazepam Stability
| Parameter | Recommended Condition | High-Risk Condition (Promotes Quinazolinone Formation) |
| Temperature | < 60°C | > 80°C, prolonged reflux |
| pH | 6.0 - 8.0 | < 4.0 |
| Work-up | Prompt neutralization, use of buffered solutions | Prolonged exposure to acidic aqueous layers |
Issue 2: Formation of Ring-Opened Byproducts (Benzophenone Derivatives)
Question: My reaction mixture contains a significant amount of 2-amino-2',5-dichlorobenzophenone. Is this unreacted starting material, or is it forming during the synthesis? How can I minimize it?
Answer:
While it could be unreacted starting material, the presence of 2-amino-2',5-dichlorobenzophenone, especially after the cyclization steps, is often due to the hydrolytic degradation of lorazepam or its intermediates.
Causality and Mechanism:
The benzodiazepine structure, particularly the amide bond (in the case of oxazepam and diazepam) and the azomethine bond, is susceptible to hydrolysis under both acidic and basic conditions.[6][7] This cleavage of the seven-membered ring leads to the formation of open-chain derivatives, which can ultimately degrade back to substituted benzophenones. For lorazepam, this degradation is particularly pronounced in strongly acidic or basic environments.[6][7]
Troubleshooting Protocol:
-
Control of pH in Hydrolysis Steps:
-
Action: The final step in many lorazepam syntheses is the hydrolysis of a 3-acetoxy intermediate. This is typically done under basic conditions (e.g., with sodium hydroxide in ethanol).[1] It is crucial to carefully control the reaction time and temperature to ensure complete deacetylation without promoting significant ring-opening. Quench the reaction by neutralizing with a suitable acid (e.g., acetic acid) as soon as the reaction is complete (monitored by TLC or HPLC).
-
Rationale: Prolonged exposure to strong bases can lead to the hydrolysis of the benzodiazepine ring itself, not just the ester group.
-
-
Aqueous Work-up Conditions:
-
Action: Minimize the time lorazepam is in contact with strongly acidic or basic aqueous solutions during extractions and washes. Use saturated sodium bicarbonate for neutralizing acidic solutions and brine washes to remove water-soluble components.
-
Rationale: Limiting the exposure time to harsh pH conditions reduces the opportunity for hydrolysis to occur.
-
-
Purity of Starting Materials:
-
Action: Ensure the purity of the starting 2-amino-2',5-dichlorobenzophenone. If necessary, recrystallize the starting material before use.
-
Rationale: High levels of this starting material in the final product may indicate an incomplete initial acylation or cyclization step. Ensuring high purity of the starting material simplifies analysis and prevents the introduction of related impurities.[8]
-
Issue 3: Incomplete Reaction or Side-Reactions during Polonovski-type Rearrangement
Question: The introduction of the 3-hydroxy group via N-oxidation followed by a Polonovski-type rearrangement is low-yielding, and I am observing multiple unidentified byproducts. How can I optimize this critical step?
Answer:
The Polonovski reaction is a powerful tool for the C-H functionalization of amines, but its success in lorazepam synthesis is highly dependent on the reaction conditions and the choice of activating agent.
Causality and Mechanism:
The classical Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride.[9][10] This forms an N-acetoxyammonium intermediate, which then eliminates acetic acid to form an iminium ion. In the synthesis of lorazepam, this iminium ion is then hydrolyzed to introduce the desired 3-hydroxy group.
Side reactions can occur if the N-oxide is not efficiently activated or if the intermediate iminium ion reacts in an undesired manner. The choice of activating agent is critical; while acetic anhydride is common, more reactive agents like trifluoroacetic anhydride (the Potier-Polonovski modification) can sometimes offer cleaner reactions at lower temperatures.[11]
Troubleshooting Protocol:
-
Ensure Complete N-Oxidation:
-
Action: Before attempting the rearrangement, confirm the complete conversion of the benzodiazepine intermediate to its N-oxide. Use a reliable oxidizing agent like m-chloroperbenzoic acid (m-CPBA) and monitor the reaction by TLC or HPLC until no starting material is observed.
-
Rationale: Unreacted starting material from the N-oxidation step will not undergo the Polonovski rearrangement and will persist as an impurity.
-
-
Optimize the Activating Agent and Conditions:
-
Action: Acetic anhydride is the standard reagent. Ensure it is fresh and anhydrous. The reaction is often performed in an inert solvent like dichloromethane or chloroform. If results are poor, consider exploring the Potier-Polonovski modification with trifluoroacetic anhydride (TFAA), which may allow for lower reaction temperatures.
-
Rationale: The efficiency of iminium ion formation is key. Water contamination can hydrolyze the anhydride and quench the reaction. TFAA is more reactive and can sometimes provide a cleaner conversion at milder conditions.[11]
-
-
Control Reaction Temperature:
-
Action: The Polonovski reaction can be exothermic. Add the acetic anhydride slowly to the solution of the N-oxide, maintaining the recommended temperature (often starting at 0°C and allowing to warm to room temperature).
-
Rationale: Uncontrolled temperature increases can lead to decomposition of the N-oxide or the intermediates, resulting in a complex mixture of byproducts.[12]
-
Best Practices for Minimizing Byproduct Formation
-
High-Purity Starting Materials: The quality of the final product is directly influenced by the purity of the starting materials. Ensure that 2-amino-2',5'-dichlorobenzophenone is of high purity, as isomeric impurities or related benzophenones can be carried through the synthesis.[8]
-
Inert Atmosphere: For moisture- and air-sensitive steps, such as those involving strong bases or reactive anhydrides, conduct the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the progress of each synthetic step using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows you to determine the true endpoint of the reaction and avoid the formation of byproducts due to over-running or incomplete conversion.
-
Validated Purification Methods: Develop and validate robust purification protocols. Recrystallization is a powerful technique for removing small amounts of impurities. A patent for lorazepam purification highlights the effectiveness of crystallization from solvents like tetrahydrofuran, followed by stirring in ethers or ketones to remove residual solvents and impurities.[1][5]
-
Comprehensive Analytical Characterization: Utilize a stability-indicating HPLC or UPLC method to analyze your crude and purified materials. This will allow you to accurately identify and quantify not only the desired product but also any byproducts that may have formed.[13]
By implementing these troubleshooting strategies and best practices, researchers can significantly improve the yield and purity of their lorazepam synthesis, leading to more reliable and reproducible experimental outcomes.
References
- 1. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CZ298518B6 - Purification process of Lorazepam - Google Patents [patents.google.com]
- 6. Chemical Stability of Lorazepam Oral Solution Repackaged in Plastic Oral Syringes at Room and Refrigerated Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Polonovski Reaction [drugfuture.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
solvent effects on N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide reaction
Topic: Solvent Effects on the Intramolecular Cyclization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Solvent in Benzodiazepine Ring Formation
The intramolecular cyclization of this compound is a key step in the synthesis of nordazepam, a precursor to many widely used benzodiazepine drugs.[1][2][3] This reaction, proceeding via an intramolecular SN2 mechanism, involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon bearing the bromine atom. The success of this ring-closure is profoundly influenced by the choice of solvent, which can either facilitate or severely hinder the reaction by modulating the reactivity of the nucleophile.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry, to help researchers optimize this critical synthetic step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low to no yield of the cyclized product. What are the most likely causes?
A1: Low or no yield in this reaction is a common problem that almost always traces back to one of three factors: solvent choice, reagent quality, or reaction conditions.
-
Incorrect Solvent Selection: The most critical factor is the solvent's ability to solvate the reactants without deactivating the nucleophile. The reaction follows an SN2 pathway, which is highly sensitive to the solvent environment. Using a polar protic solvent like methanol or water is a frequent error. These solvents form a "hydrogen-bond cage" around the amide nitrogen (the nucleophile), stabilizing it and drastically reducing its reactivity.[4][5][6]
-
Reagent Purity: Ensure the this compound starting material is pure and, crucially, dry. The presence of water or other protic impurities can interfere with the reaction.[1] Similarly, the starting material, 2-amino-5-chlorobenzophenone, should be of high purity before its conversion to the bromoacetamide.[7]
-
Suboptimal Conditions: This cyclization often requires heat to overcome the activation energy barrier.[1] Insufficient temperature or reaction time will result in a low conversion rate. It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[8]
Q2: What is the ideal solvent for this reaction, and what is the chemical reasoning behind this choice?
A2: The ideal solvent for this intramolecular SN2 reaction is a polar aprotic solvent .[9][10]
Chemical Rationale: SN2 reactions proceed fastest when the nucleophile is highly reactive or "free."[5]
-
Polarity is Necessary: A polar solvent is required to dissolve the polar starting material, this compound.[11]
-
Protic Solvents Hinder the Reaction: As mentioned, polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds. They solvate the amide nitrogen nucleophile through strong hydrogen bonds, which effectively "lock it up" and prevent it from attacking the electrophilic carbon.[5][12][13]
-
Aprotic Solvents Liberate the Nucleophile: Polar aprotic solvents (e.g., DMF, DMSO, THF, Acetone) lack these acidic protons.[4] They can dissolve the reactants due to their polarity but do not form strong hydrogen bonds with the nucleophile. This leaves the nitrogen's lone pair of electrons more available and reactive, significantly accelerating the rate of the desired SN2 cyclization.[9][11][14]
The following table summarizes the expected impact of different solvent classes on this reaction.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Interaction with Nucleophile | Expected Effect on Reaction Rate |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | High (>20) | Solvates cation, leaves nucleophile "naked" | Strongly Favored / Accelerated [4][9] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | High (>20) | Strong hydrogen bonding ("caging") | Strongly Disfavored / Slowed [5][12] |
| Nonpolar | Hexane, Toluene, Benzene | Low (<5) | Poor dissolution of polar reactants | Very Slow / No Reaction [5] |
Q3: My TLC plate shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?
A3: Side product formation often arises from competing intermolecular reactions or degradation of the starting material.
-
Intermolecular Dimerization: Instead of the amide nitrogen attacking the bromoacetyl group on the same molecule, it can attack the bromoacetyl group of a different molecule. This leads to the formation of dimers or polymers.
-
Solution: Employ the principle of high dilution. Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will statistically favor the intramolecular pathway over the intermolecular one, as the reactive ends of a single molecule are more likely to find each other than another molecule.
-
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile and hydrolyze the bromoacetamide to a hydroxyacetamide, which is unreactive for cyclization.
-
Solution: Use anhydrous (dry) solvents and reagents.[1] If necessary, dry solvents over molecular sieves prior to use.
-
-
Oxidation: The 2-aminobenzophenone precursor can be susceptible to oxidation.[8]
-
Solution: While less common for the bromoacetamide intermediate, if you suspect degradation, handling the material under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Q4: The reaction is sluggish even in a polar aprotic solvent. How can I increase the reaction rate?
A4: If the rate is slow despite using an appropriate solvent, you can enhance reactivity by increasing the nucleophilicity of the amide nitrogen or by adding a catalyst.
-
Addition of a Base: The amide nitrogen is a relatively weak nucleophile. Adding a non-nucleophilic base can deprotonate the amide to form a highly reactive amidate anion, which will cyclize much more rapidly.
-
Caution: Use a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to avoid competing reactions. Some protocols use a large excess of ammonia, which acts as both a base and the cyclizing agent in a related synthesis.[1]
-
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or where solubility is an issue, a phase-transfer catalyst can be employed. These catalysts, such as quaternary ammonium salts, help shuttle the anionic nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[15] This technique is particularly useful for enhancing the rate of intramolecular alkylations.
Visualized Reaction and Troubleshooting Workflow
Reaction Pathway: Intramolecular SN2 Cyclization
Caption: Intramolecular SN2 cyclization pathway.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocol Example
The following protocol is adapted from established procedures for the synthesis of nordazepam and illustrates the principles discussed.[1]
Objective: To synthesize 7-chloro-1,3-dihydro-5-phenyl-benzo-1,4-diazepin-2-one.
Materials:
-
This compound (1 equiv.)
-
Hexamethylenetetramine (hexamine) (1.5 equiv.)
-
Ammonia-saturated Ethanol (95%)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
Setup: In a round-bottomed flask equipped with a reflux condenser, combine this compound, hexamine, ammonia-saturated ethanol, and anhydrous THF.
-
Scientist's Note: THF serves as the primary polar aprotic solvent to facilitate the SN2 reaction. Hexamine and the ammonia-saturated ethanol act as a source of ammonia, which is the base that drives the cyclization.[1]
-
-
Reaction: Stir the suspension and heat to reflux on an oil bath. The reaction should be monitored by TLC until the starting material is consumed (typically 6-8 hours).
-
Work-up (Step 1 - Volatiles Removal): After the reaction is complete, remove the volatile solvents (ethanol, THF, excess ammonia) under reduced pressure using a rotary evaporator.
-
Work-up (Step 2 - Azeotropic Removal of Water): To the residue, add toluene and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to azeotropically remove any water formed during the reaction.
-
Scientist's Note: This step ensures the final product is dry and helps to drive the final equilibrium towards the desired benzodiazepine structure.
-
-
Isolation and Purification: Cool the mixture and add hot water with vigorous stirring. Allow it to cool completely. The crude product will precipitate. Collect the solid by vacuum filtration, wash with water and then with a small amount of ice-cold toluene.
-
Drying: Dry the purified product to obtain 7-chloro-1,3-dihydro-5-phenyl-benzo-1,4-diazepin-2-one.
References
- 1. Preparation of Nordiazepam [erowid.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 10. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 11. reddit.com [reddit.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (C₁₅H₁₁BrClNO₂) is a complex molecule whose structure features several distinct proton and carbon environments, making NMR spectroscopy an invaluable tool for its characterization.[1] The presence of two aromatic rings, an amide linkage, and an aliphatic chain with a bromine substituent gives rise to a nuanced NMR spectrum. This guide will compare its spectral data with those of relevant analogs to highlight key structural and electronic effects on chemical shifts and coupling constants.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of clean, high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a validated methodology for preparing and analyzing small organic molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2][3] The molecular weight of the target compound is approximately 352.61 g/mol .[1]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial before transferring it to the NMR tube.[4][5] This ensures homogeneity and allows for filtering if any particulate matter is present, which can interfere with proper magnetic field shimming.[6]
-
Use a clean, unscratched 5 mm NMR tube to avoid spectral artifacts.[3]
-
-
Choice of Solvent:
-
Chloroform-d (CDCl₃): A common choice for many organic molecules. The residual proton signal at ~7.26 ppm can serve as a secondary internal reference.
-
DMSO-d₆: Particularly useful for observing exchangeable protons, such as the amide N-H proton, which often appears as a sharper signal in this solvent due to reduced exchange rates.[7][8] The chemical shift of the amide proton can be significantly different in DMSO-d₆ compared to CDCl₃.[7]
-
-
Internal Standard:
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[6]
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectra to ensure accurate integration and peak picking.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of NMR sample preparation, data acquisition, and processing.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the expected ¹H and ¹³C NMR spectral data for the title compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The interpretation is based on established chemical shift ranges for various functional groups and substitution patterns.[9][10][11][12]
Molecular Structure and Atom Numbering
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Amide N-H | 8.5 - 12.0 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration.[8][13] May appear very broad or exchange with D₂O.[14] |
| Aromatic (Benzoyl) | 7.4 - 7.8 | Multiplet | - | Protons on the benzoyl ring. |
| Aromatic (Chlorophenyl) | 7.2 - 7.6 | Multiplet | - | Protons on the 4-chlorophenyl ring. |
| Methylene (-CH₂Br) | 3.9 - 4.5 | Singlet | - | Protons adjacent to the bromine atom and the carbonyl group. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Carbonyl (Benzoyl C=O) | 190 - 200 | Typical range for a diaryl ketone.[10] |
| Carbonyl (Amide C=O) | 165 - 175 | Typical range for an amide carbonyl.[10] |
| Aromatic (C-Cl) | 130 - 140 | Carbon atom directly attached to chlorine. |
| Aromatic (C-N) | 135 - 145 | Carbon atom directly attached to the nitrogen. |
| Aromatic (C-C=O) | 130 - 140 | Carbon atom directly attached to the benzoyl carbonyl. |
| Aromatic (Quaternary) | 125 - 140 | Other quaternary aromatic carbons. |
| Aromatic (CH) | 120 - 135 | Aromatic carbons bearing a proton. |
| Methylene (-CH₂Br) | 25 - 35 | Carbon adjacent to the bromine atom. |
Comparative Spectral Analysis
To better understand the spectral features of this compound, it is instructive to compare its data with those of structurally related compounds.
Comparison with N-(4-chlorophenyl)acetamide
N-(4-chlorophenyl)acetamide is a simpler analog that lacks the benzoyl group and has an acetyl group instead of a bromoacetyl group.[15][16]
-
¹H NMR: In N-(4-chlorophenyl)acetamide, the aromatic protons typically appear as two doublets in the 7.2-7.6 ppm range.[17] The amide proton's chemical shift is also solvent-dependent. The methyl protons of the acetyl group give a sharp singlet around 2.1 ppm.[17] In our target molecule, the presence of the bulky and electron-withdrawing benzoyl group at the ortho position will likely cause a further downfield shift of the adjacent aromatic protons and introduce more complex splitting patterns.
-
¹³C NMR: The ¹³C spectrum of N-(4-chlorophenyl)acetamide shows a carbonyl signal around 168-169 ppm.[18] The aromatic signals are typically found between 120 and 140 ppm.[18] The additional benzoyl carbonyl in our target molecule will appear at a much lower field (190-200 ppm), which is characteristic of ketones.[10]
Comparison with Benzophenone
Benzophenone serves as a model for the benzoyl portion of the molecule.
-
¹H NMR: The aromatic protons of benzophenone typically appear as a multiplet in the range of 7.4-7.8 ppm. This is consistent with the expected shifts for the benzoyl group protons in this compound.
-
¹³C NMR: The carbonyl carbon of benzophenone resonates at approximately 196 ppm.[10] The aromatic carbons show signals in the 128-138 ppm range.[19][20] This supports the assignment of the downfield carbonyl signal in our target molecule to the benzoyl group.
Table 3: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) |
| This compound | -CH₂Br: 3.9 - 4.5 Aromatic: 7.2 - 7.8 N-H: 8.5 - 12.0 | C=O (Amide): 165 - 175 C=O (Ketone): 190 - 200 -CH₂Br: 25 - 35 |
| N-(4-chlorophenyl)acetamide[17][18] | -CH₃: ~2.1 Aromatic: 7.2 - 7.6 N-H: 7.5 - 10.0 | C=O (Amide): ~168.5 -CH₃: ~24.6 |
| Benzophenone[10] | Aromatic: 7.4 - 7.8 | C=O (Ketone): ~196 |
| N-substituted-2-bromoacetamides[21] | -CH₂Br: ~3.9 | Data not specified |
Conclusion
The NMR spectral data of this compound are consistent with its complex molecular structure. The ¹H NMR spectrum is characterized by distinct regions for the aliphatic, aromatic, and amide protons. The ¹³C NMR spectrum is notable for the presence of two carbonyl signals at different chemical shifts, corresponding to the amide and ketone functionalities. By comparing its spectral data with those of simpler analogs, a confident assignment of the key signals can be made. This guide provides a robust framework for researchers working with this important pharmaceutical intermediate, enabling accurate identification and quality assessment.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. scribd.com [scribd.com]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cshifts [sites.science.oregonstate.edu]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. spectrabase.com [spectrabase.com]
- 16. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Mass Spectrometry of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric behavior of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key intermediate in the synthesis of various pharmaceuticals. By leveraging established fragmentation principles and comparing its expected mass spectral characteristics with those of the well-characterized benzodiazepine, lorazepam, this document serves as a practical resource for researchers engaged in process monitoring, impurity profiling, and metabolite identification.
Introduction
This compound, with a molecular formula of C₁₅H₁₁BrClNO₂ and a molecular weight of 352.61 g/mol , is a critical precursor in synthetic organic chemistry, particularly in the pathway to forming benzodiazepine rings.[1][2] Its robust characterization is paramount for ensuring the quality and purity of final drug substances. Mass spectrometry offers a rapid, sensitive, and specific method for its identification and quantification. Understanding its fragmentation pattern is essential for developing reliable analytical methods.
This guide will explore the anticipated fragmentation pathways of this compound under typical mass spectrometric conditions. We will then compare these predictions with the known mass spectral data of Lorazepam, a structurally related benzodiazepine, to highlight key similarities and differences that can aid in analytical method development and troubleshooting.
Experimental Design & Rationale
The following experimental protocol outlines a standard approach for acquiring the mass spectrum of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique widely employed for the analysis of benzodiazepines and their precursors.[3][4][5]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is used for separation.
-
Mobile Phase: A gradient elution is employed using:
-
Gradient Program: A linear gradient from 20% to 95% Mobile Phase B over 10 minutes is a suitable starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of nitrogen atoms that can be readily protonated.
-
Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is ideal for fragmentation studies.[7]
-
MS1 Scan: A full scan from m/z 100 to 500 is performed to identify the precursor ion.
-
MS2 Scan (Product Ion Scan): The protonated molecule [M+H]⁺ is selected as the precursor ion for collision-induced dissociation (CID). The collision energy is ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
-
Causality Behind Experimental Choices:
-
Reverse-Phase Chromatography: This is the standard for separating moderately polar to non-polar organic molecules from complex mixtures.
-
Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces an abundant protonated molecule with minimal in-source fragmentation, which is ideal for selecting a precursor ion for MS/MS analysis.
-
Tandem Mass Spectrometry (MS/MS): This technique allows for the isolation of a specific ion (the precursor) and its subsequent fragmentation, providing structural information that is highly specific to the analyte.
Predicted Fragmentation of this compound
The structure of this compound contains several functional groups that will dictate its fragmentation pattern: an amide linkage, a benzoyl group (aromatic ketone), a chlorinated phenyl ring, and a bromoacetyl group.
The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8] This results in a distinctive M, M+2, and M+4 pattern for ions containing both bromine and chlorine.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of this compound.
Key Predicted Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 352/354/356 | 273/275 | Br | Loss of a bromine radical |
| 352/354/356 | 259/261 | CH₂BrCO | Cleavage of the amide bond |
| 259/261 | 154/156 | C₆H₅CO | Loss of the benzoyl group |
| 259/261 | 105 | ClC₆H₃NHCO | Formation of the benzoyl cation |
| 105 | 77 | CO | Loss of carbon monoxide from the benzoyl cation |
Comparative Analysis: Lorazepam
Lorazepam is a benzodiazepine that can be synthesized from precursors like this compound. Its mass spectrum is well-documented and provides a valuable comparison.[9][10][11][12]
Known Fragmentation of Lorazepam:
Under ESI-MS/MS, protonated lorazepam ([M+H]⁺ at m/z 321/323) undergoes characteristic fragmentation. A major fragmentation pathway involves the loss of water followed by the loss of carbon monoxide from the seven-membered ring.[5]
Caption: Workflow for comparative mass spectrometric analysis.
Comparison of Fragmentation Patterns:
| Feature | This compound | Lorazepam |
| Precursor Ion [M+H]⁺ | m/z 352/354/356 | m/z 321/323 |
| Key Fragmentation Site | Amide bond, C-Br bond | Diazepine ring |
| Characteristic Neutral Losses | Br, CH₂BrCO | H₂O, CO |
| Prominent Fragment Ions | m/z 273/275, 259/261, 105 | m/z 303/305, 275/277 |
Discussion:
The mass spectrum of this compound is expected to be dominated by fragments arising from the cleavage of the relatively weak C-Br and amide C-N bonds. The formation of the stable benzoyl cation (m/z 105) is a highly probable and diagnostically significant fragmentation.[8][13]
In contrast, the fragmentation of lorazepam is primarily dictated by the strained seven-membered diazepine ring. The initial loss of water from the hydroxyl group, followed by the loss of carbon monoxide, is a hallmark of its structure.
While both molecules share the 2-benzoyl-4-chlorophenyl moiety, their fragmentation patterns are distinct due to the presence of the bromoacetamide group in the precursor versus the diazepine ring in the final product. This distinction is crucial for analytical methods aimed at monitoring the conversion of the precursor to the final product, as the unique fragments of each can be used for selective monitoring.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS with positive mode ESI. Its fragmentation pattern is predicted to be characterized by the loss of the bromine atom and cleavage of the amide bond, yielding diagnostic ions such as the benzoyl cation at m/z 105.
By comparing this predicted fragmentation with the known fragmentation of the related benzodiazepine, lorazepam, we can highlight the unique mass spectral signatures of both the precursor and the final product. This understanding is invaluable for researchers in drug development for establishing robust analytical methods for reaction monitoring, impurity profiling, and quality control. The principles and protocols outlined in this guide provide a solid foundation for the reliable mass spectrometric characterization of this important synthetic intermediate.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. b-ac.co.uk [b-ac.co.uk]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Lorazepam | C15H10Cl2N2O2 | CID 3958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lorazepam [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Infrared Spectrum of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: A Comparative Analysis
For researchers, scientists, and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a complex molecule incorporating multiple functional groups, presents a compelling case for the utility of Fourier-transform infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the expected infrared spectrum of this compound, a comparative assessment against structurally related molecules, and a detailed experimental protocol for acquiring high-fidelity spectral data. Our approach is grounded in established spectroscopic principles to empower researchers in their analytical endeavors.
Deciphering the Molecular Architecture: A Predicted Infrared Spectrum
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For this compound, we can predict the key absorption bands by dissecting its constituent functional groups: a secondary amide, a benzophenone (aromatic ketone) core, a chloro-substituted aromatic ring, and a bromo-acetyl group.
The molecular structure is as follows:
Caption: Molecular structure of this compound.
Based on this structure, we can anticipate the following key vibrational modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Secondary Amide | N-H Stretch | 3500 - 3300 | Medium | The position is sensitive to hydrogen bonding; a broad band may be observed in the solid state.[1][2] |
| C=O Stretch (Amide I) | 1700 - 1650 | Strong | This is typically a very prominent peak in the spectrum.[2] | |
| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong | A characteristic band for secondary amides, resulting from N-H bending and C-N stretching.[3] | |
| Benzophenone Core | C=O Stretch (Ketone) | 1680 - 1660 | Strong | Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.[4] |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds.[5] |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium-Weak | Multiple bands are expected in this region.[6] | |
| C-H Out-of-plane Bend | 900 - 675 | Strong | The pattern of these bands can sometimes indicate the substitution pattern on the aromatic ring.[5] | |
| Haloalkane Groups | C-Cl Stretch | 850 - 550 | Medium-Strong | This absorption falls in the fingerprint region.[5][7] |
| C-Br Stretch | 690 - 515 | Medium-Strong | This will also be in the fingerprint region, at a lower frequency than the C-Cl stretch.[5][7] |
A Comparative Spectroscopic Analysis
To better understand the spectrum of our target molecule, it is instructive to compare it with simpler, related compounds. The presence or absence of key functional groups will manifest as distinct differences in their respective IR spectra.
| Compound | Key Differentiating Features from Target Molecule | Expected Spectral Differences |
| Benzophenone | Lacks the chloro, bromo, and acetamide substituents. | Absence of N-H stretch, Amide I and II bands, and C-Cl and C-Br stretches. The aromatic C-H and C=C stretching and bending patterns will be simpler. |
| 2-Bromoacetamide | Lacks the benzoyl and chlorophenyl groups. | Absence of the ketonic C=O stretch and the characteristic aromatic C-H and C=C bands.[8] |
| N-(2-Benzoyl-4-chlorophenyl)acetamide | Lacks the bromine atom on the acetamide group. | The C-Br stretching vibration (around 690-515 cm⁻¹) will be absent. Other regions of the spectrum will be very similar. |
This comparative approach allows for a more confident assignment of the observed spectral bands. For instance, the presence of two distinct C=O stretching bands (one for the amide and one for the ketone) is a key feature that distinguishes the target molecule from simpler precursors like benzophenone or 2-bromoacetamide.
Experimental Protocol for FTIR Analysis
Acquiring a high-quality IR spectrum is paramount for accurate structural analysis. The following protocol outlines the steps for analyzing a solid sample like this compound using the KBr pellet method, a common and reliable technique.[9][10][11]
Materials and Equipment
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Step-by-Step Procedure
-
Sample Preparation:
-
Place approximately 1-2 mg of the sample into a clean, dry agate mortar.
-
Add about 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.[11]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a clear pellet.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Workflow Diagram
Caption: Experimental workflow for obtaining the IR spectrum via the KBr pellet method.
Conclusion
The infrared spectrum of this compound is predicted to be rich in information, with characteristic absorption bands for its secondary amide, benzophenone, and halogenated components. By understanding the expected positions of these bands and through careful comparison with related structures, researchers can confidently interpret experimental data. The provided protocol for sample preparation and analysis using the KBr pellet method offers a robust starting point for obtaining high-quality spectra, which are indispensable for the structural verification and characterization of this and other complex organic molecules in the drug development pipeline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. davuniversity.org [davuniversity.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 2-Bromoacetamide [webbook.nist.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. eng.uc.edu [eng.uc.edu]
A Senior Application Scientist's Guide to the Certificate of Analysis for N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Ensuring Quality for Pharmaceutical Synthesis
For professionals in drug development and chemical synthesis, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a starting material. This is particularly true for critical intermediates like N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS No: 32580-26-0), a key precursor in the synthesis of widely used benzodiazepine therapeutics such as Lorazepam.[1][2][3] The quality of this single molecule directly impacts the yield, impurity profile, and ultimate safety of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of analytical specifications for this compound. We will dissect a typical CoA, explain the causality behind each analytical test, provide supporting experimental protocols for verification, and compare the material against a common alternative. Our objective is to empower researchers and quality control scientists to critically evaluate this intermediate, ensuring the robustness and reproducibility of their synthetic processes.
Part 1: Decoding the Certificate of Analysis - Core Quality Attributes
A comprehensive CoA for a high-purity batch of this compound must validate its structure, quantify its purity, and characterize its physical properties. Below, we explore the essential tests and the rationale for their inclusion.
Identification and Structural Confirmation
Verifying the chemical identity is the first critical step. A multi-pronged analytical approach is non-negotiable for unequivocal confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is the gold standard for confirming the molecular structure. It provides information on the number of different types of protons and their connectivity. The spectrum should be consistent with the expected aromatic and aliphatic protons of the molecule.
-
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[4] For this compound, which has a molecular formula of C₁₅H₁₁BrClNO₂, high-resolution mass spectrometry (HRMS) is crucial.[4][5] It can confirm the exact mass and, importantly, the characteristic isotopic pattern resulting from the presence of both chlorine (³⁵Cl/³⁷Cl) and bromine (⁷⁹Br/⁸¹Br) atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key expected peaks would include C=O stretching for the ketone and amide groups, and N-H stretching for the amide.
Purity and Impurity Profiling
Purity is arguably the most critical parameter for a pharmaceutical intermediate. The primary tool for this assessment is High-Performance Liquid Chromatography (HPLC).
-
HPLC-UV Analysis : A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.[5][6] The purity is reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For use in API synthesis, a purity of ≥99.0% is often required. Potential impurities could include unreacted starting materials (e.g., 2-amino-5-chlorobenzophenone) or byproducts from the bromoacetylation step.
Physicochemical Characterization
These properties provide a rapid and effective preliminary assessment of quality.
-
Appearance : The material should be a solid, typically a white to off-white crystalline powder.[7] Any significant deviation in color could indicate degradation or the presence of colored impurities.
-
Melting Point : A sharp and defined melting point range is a strong indicator of high purity. For this compound, a typical range is 108-110 °C.[7] A broad or depressed melting range suggests the presence of impurities.[8]
Part 2: Comparative Analysis - High-Purity vs. Alternative Reagents
The selection of a starting material is a balance of quality, cost, and reactivity. Here, we compare a high-purity grade of this compound with a common synthetic alternative.
The primary difference between a standard and a high-purity grade lies in the impurity profile. While a standard grade may be suitable for early-stage research, the stringent requirements of drug development necessitate a high-purity grade to minimize the formation of difficult-to-remove impurities in the final API.
| Parameter | High-Purity Grade (Typical Spec.) | Alternative: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | Rationale & Impact |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | Higher purity minimizes downstream purification challenges and ensures predictable reaction stoichiometry. |
| Appearance | White Crystalline Solid | White to Pale Yellow Solid | A pure white appearance is indicative of lower levels of process-related impurities. |
| Melting Point | 108 - 110 °C (Sharp) | Varies (Typically lower than bromo-analog) | A sharp melting point correlates with higher purity. |
| Reactivity | High | Moderate | The C-Br bond is more labile than the C-Cl bond, making the bromoacetamide a more reactive alkylating agent. This can lead to faster reaction times and higher yields in subsequent cyclization steps. |
| Stability/Cost | Moderate Stability, Higher Cost | Higher Stability, Lower Cost | Chloroacetamides are generally more stable and less expensive but may require harsher reaction conditions or longer reaction times, which can generate different impurity profiles. |
Expert Insight : The choice between the bromo- and chloro-acetamide derivatives is a critical process chemistry decision. While the bromo- derivative offers higher reactivity, which is often advantageous for forming the seven-membered benzodiazepine ring, its increased lachrymatory nature and lower stability require more stringent handling procedures. The chloro-derivative, while more stable and economical, may necessitate catalytic activation or more forceful conditions to achieve comparable conversion rates.
Part 3: Essential Experimental Protocols for CoA Verification
Trust but verify. It is common practice in the pharmaceutical industry to re-test critical starting materials upon receipt. Below are standardized protocols for key analytical tests.
Protocol 1: Purity Verification by Reverse-Phase HPLC
This protocol is designed to verify the purity of the incoming material and identify any potential degradation products or impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier, but for MS compatibility, formic acid is preferred.[5][6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL and integrate all peaks. Calculate area percent purity.
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to a reference spectrum or the expected theoretical values for the structure.
Protocol 3: Molecular Weight Verification by ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled to an HPLC system (LC-MS).
-
Analysis Mode: Positive ion mode is typically effective.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺. Verify that the observed mass matches the calculated exact mass of the compound. Crucially, examine the isotopic pattern for the characteristic signature of one bromine and one chlorine atom.
Part 4: Visualizing Workflows and Chemical Transformations
Diagrams provide an intuitive understanding of complex processes. The following have been generated using Graphviz to illustrate key workflows.
Caption: Workflow for Incoming Raw Material Verification.
Caption: Simplified Synthetic Utility of the Intermediate.
Conclusion
A Certificate of Analysis for this compound is a critical data package that underpins the quality and consistency of pharmaceutical manufacturing. For researchers and drug development professionals, the ability to expertly interpret, verify, and compare the data on a CoA is essential. By employing a rigorous, multi-technique approach to verification—grounded in a deep understanding of the chemistry—scientists can ensure that this vital intermediate meets the stringent standards required for producing safe and effective medicines. This diligence at the outset prevents costly downstream failures and is a cornerstone of robust process development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | 32580-26-0 [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alternative Intermediates in Lorazepam Synthesis
For decades, Lorazepam has been a cornerstone in the therapeutic landscape for anxiety disorders. Its synthesis, a topic of continuous refinement, has traditionally relied on a well-established pathway. However, the demands of modern pharmaceutical manufacturing—greater efficiency, improved safety profiles, and greener processes—have spurred the exploration of alternative synthetic routes and, consequently, alternative intermediates. This guide provides a comparative analysis of these novel approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of the evolving synthetic strategies for this essential medicine.
The Conventional Pathway: A Well-Trod Road
The classical synthesis of Lorazepam begins with the key intermediate 2-amino-2',5'-dichlorobenzophenone . This route, while reliable, involves several steps that present opportunities for optimization.
The traditional synthesis proceeds as follows:
-
Acylation: 2-amino-2',5'-dichlorobenzophenone is acylated with chloroacetyl chloride.[1][2][3]
-
Cyclization: The resulting amide undergoes cyclization to form the seven-membered benzodiazepine ring.[2]
-
N-Oxidation: The nitrogen at position 4 of the benzodiazepine ring is oxidized to an N-oxide.[2]
-
Polonovski Rearrangement: A Polonovski-type rearrangement introduces a hydroxyl group at the 3-position.[2][4][5]
-
Hydrolysis: The final step involves the hydrolysis of the acetate ester to yield Lorazepam.[2]
This pathway, while historically significant, has prompted the investigation of alternatives that can offer improvements in yield, safety, and scalability.
The Rise of Continuous Flow Synthesis: A Paradigm Shift
A significant advancement in Lorazepam synthesis is the development of a continuous flow process.[4][6][7] This approach utilizes a microfluidic system to perform the synthesis in a continuous manner, offering numerous advantages over traditional batch processing.
A novel 5-step route for the synthesis of Lorazepam in a continuous flow system has been reported with a total residence time of just 72.5 minutes and a final product purity exceeding 99%.[4][6] The core chemical transformations mirror the conventional route but are optimized for a flow environment.
Core Advantages of Continuous Flow Synthesis:
-
Enhanced Safety: The small reaction volumes within the microreactors minimize the risks associated with handling hazardous reagents and exothermic reactions.[8]
-
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and reduced byproduct formation.[9][10]
-
Scalability: Scaling up production is more straightforward and predictable compared to batch processes, which often require significant redevelopment.[8][9]
-
Reduced Environmental Impact: Continuous flow systems often use smaller volumes of solvents and reagents, leading to a greener process.[11][12][13]
The intermediates in this process are transient and often not isolated between steps, representing a significant departure from the traditional, stepwise batch synthesis.
The Quinazoline Route: A Structurally Distinct Alternative
An alternative synthetic strategy involves intermediates based on a quinazoline scaffold. A key intermediate in this proposed pathway is 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde .[1][14] This compound is a known impurity in Lorazepam synthesis but can also serve as a precursor.[15]
The synthesis of this quinazoline intermediate can be achieved through the dehydration of Lorazepam's N-oxide precursor.[5] More importantly, it can be synthesized independently and then converted to Lorazepam, offering a distinct synthetic route. For example, a process for preparing this quinazoline carbaldehyde from Lorazepam has been described with yields of up to 5.5g from 10g of Lorazepam.[15] Another study reports the reduction of this carbaldehyde to the corresponding methanol derivative in a 32.19% yield, a subsequent step towards the benzodiazepine ring system.[1]
Comparative Analysis of Synthetic Pathways
| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Quinazoline-Based Synthesis |
| Key Intermediate | 2-amino-2',5'-dichlorobenzophenone | Transient, often un-isolated intermediates | 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde |
| Overall Yield | ~42.5% (reported in one instance)[16] | High, with >99% purity[4][6] | Variable, requires further optimization |
| Scalability | Challenging, requires process redevelopment | Readily scalable[8][9] | Potentially scalable, but less established |
| Safety | Standard batch safety protocols | Enhanced safety due to small reaction volumes[8] | Standard batch safety protocols |
| Environmental Impact | Higher solvent and reagent consumption | Reduced waste streams[11] | Moderate, dependent on specific reagents |
Novel Research Frontiers: Azetidine-Based Synthesis
Emerging research has explored the use of azetidine-fused 1,4-diazepine derivatives as novel intermediates for the synthesis of functionalized benzodiazepines.[17] This approach involves an intramolecular C-N bond coupling followed by the ring-opening of the azetidine ring.[17] While this methodology is still in the early stages of development for the specific synthesis of Lorazepam, it represents a creative and potentially powerful strategy for accessing a wide range of benzodiazepine analogs. This route is currently more of academic interest and would require significant process development to be considered a viable industrial alternative.
Experimental Protocols
Protocol 1: Synthesis of 2-chloroacetamido-2',5'-dichlorobenzophenone (Conventional Route Intermediate)
-
Dissolve 150g of 2-amino-2',5'-dichlorobenzophenone in 1200ml of ethyl acetate.
-
Add 124.6g of anhydrous potassium carbonate to the solution.
-
Cool the mixture to approximately 10°C using an ice-water bath.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Stir the reaction for 1-2 hours at 10°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to yield pure 2-chloroacetamido-2',5'-dichlorobenzophenone.
Protocol 2: Synthesis of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde from Lorazepam
-
Add 10g of Lorazepam, 0.8g of p-toluenesulfonic acid, and 0.5ml of triethylamine to 200ml of ethyl acetate in a reaction flask.
-
Stir and heat the mixture to 70°C and maintain for 9 hours.
-
Cool the reaction mixture to 20°C.
-
Wash the solution with 150ml of saturated brine solution three times until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Replace the solvent with 10ml of methanol twice.
-
Add 15ml of isopropyl ether, freeze, and filter to obtain the product.
-
Dry the product to yield 5.2g of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde with a purity of 99.51%.[15]
Visualizing the Synthetic Pathways
Conventional Synthesis of Lorazepam
Caption: The conventional synthetic pathway to Lorazepam.
Alternative Quinazoline-Based Route
References
- 1. jopcr.com [jopcr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jopcr.com [jopcr.com]
- 6. inventions.prf.org [inventions.prf.org]
- 7. Development of a Continuous Flow Synthesis of Lorazepam [ouci.dntb.gov.ua]
- 8. scielo.br [scielo.br]
- 9. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients [mdpi.com]
- 11. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plan ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00907J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde [lgcstandards.com]
- 15. Preparation process of lorazepam impurity C - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 17. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Agents: The Role of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic introduction of an acyl group—a cornerstone transformation known as acylation—is fundamental to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. The choice of the acylating agent is a critical decision that dictates not only the efficiency and yield of the reaction but also its compatibility with sensitive functional groups and adherence to the principles of green chemistry. This guide provides an in-depth comparison of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key intermediate in the synthesis of benzodiazepines, with other classes of acylating agents. We will explore the mechanistic nuances, comparative reactivity, and practical applications, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive framework for reagent selection.
The Strategic Importance of this compound
This compound belongs to the class of α-haloacetamides, which are bifunctional reagents. The presence of the bromoacetyl group provides a reactive site for nucleophilic attack, making it an effective acylating agent. Concurrently, the bromine atom serves as a good leaving group in subsequent intramolecular cyclization reactions. This dual reactivity is elegantly exploited in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with widespread therapeutic applications.
The general synthetic strategy involves the acylation of a primary or secondary amine with this compound, followed by an intramolecular nucleophilic substitution to form the characteristic seven-membered diazepine ring. The benzoyl and chloro-substituted phenyl moiety is a common scaffold in many commercially available benzodiazepines.
Comparative Analysis of Acylating Agents
The efficacy of an acylating agent is primarily determined by the electrophilicity of the carbonyl carbon and the leaving group ability of the substituent. The general order of reactivity for common acylating agents is:
Acyl Chlorides > Acid Anhydrides > α-Haloacetamides > Esters > Amides
This hierarchy is a direct consequence of the electronic effects of the leaving group. The highly electronegative chlorine atom in acyl chlorides makes the carbonyl carbon exceptionally electrophilic, leading to high reactivity. In contrast, the delocalization of the nitrogen lone pair in amides reduces the electrophilicity of the carbonyl carbon, rendering them the least reactive in this series.
This compound vs. Traditional Acylating Agents
Acyl Chlorides and Acid Anhydrides: The Workhorses of Acylation
Acyl chlorides and acid anhydrides are the most commonly employed acylating agents due to their high reactivity.[1] They readily react with a wide range of nucleophiles, including alcohols, amines, and phenols, often at room temperature.[2] However, this high reactivity comes with several drawbacks:
-
Moisture Sensitivity: Both acyl chlorides and anhydrides react vigorously with water, necessitating anhydrous reaction conditions and careful handling.[1]
-
Corrosive Byproducts: The reaction of acyl chlorides produces hydrogen chloride (HCl), a corrosive gas that must be neutralized, often with a stoichiometric amount of base.[1] Acid anhydrides produce a carboxylic acid byproduct, which is less corrosive but can complicate purification.[2]
-
Limited Chemoselectivity: Their high reactivity can lead to a lack of selectivity in molecules with multiple nucleophilic sites.
This compound: A Milder, More Selective Alternative
This compound offers a more moderate level of reactivity compared to acyl chlorides and anhydrides. This can be advantageous in several scenarios:
-
Enhanced Chemoselectivity: The reduced reactivity allows for the selective acylation of more nucleophilic sites in the presence of less reactive ones.
-
Improved Functional Group Tolerance: It is more compatible with sensitive functional groups that might not withstand the harsh conditions or reactive byproducts associated with acyl chlorides.
-
Facilitation of Tandem Reactions: As seen in benzodiazepine synthesis, the bromoacetamide moiety not only acylates the amine but also sets the stage for a subsequent intramolecular cyclization, streamlining the synthetic sequence.[3]
Performance Data: A Comparative Overview
Direct, side-by-side comparative studies of this compound with other acylating agents under identical conditions are scarce in the literature. However, we can draw valuable insights from representative experimental data for analogous transformations.
Table 1: Comparative N-Acylation of Anilines
| Acylating Agent | Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| Acetyl Chloride | Aniline | Pyridine | DCM | 0°C to RT, 2h | >95 | [4] |
| Acetic Anhydride | Aniline | NaOAc | Water | RT, 15 min | 90 | [5] |
| 2-Bromo-N-(p-chlorophenyl)acetamide | Various amines | K₂CO₃ | DCM | RT, 3-5h | 60-75 | [6] |
| N-(2-Benzoyl-4-chlorophenyl)formamide + Acetyl Chloride | - | DIPEA | DCM | 0°C to RT, 3-5h | 85-95 | [7] |
Note: The data presented is compiled from different sources and should be interpreted as illustrative rather than a direct quantitative comparison.
From the table, it is evident that acyl chlorides and anhydrides generally provide higher yields in shorter reaction times for simple N-acylation reactions. However, the utility of bromoacetamides shines in more complex syntheses where their moderate reactivity and bifunctional nature are advantageous. The high yields observed for the acylation of the structurally similar N-(2-Benzoyl-4-chlorophenyl)formamide highlight the efficiency of this core structure in acylation reactions.[7]
Greener Alternatives in Acylation
The principles of green chemistry have spurred the development of more environmentally benign acylating agents and protocols. These methods aim to reduce the use of hazardous reagents and minimize waste generation.[8]
In-Situ Activation of Carboxylic Acids: This approach avoids the preparation and isolation of highly reactive acyl chlorides by generating a reactive acylating species in the reaction mixture from the corresponding carboxylic acid. Common activating agents include carbodiimides (e.g., DCC, EDC) and cyanuric chloride.[8]
Enzymatic Acylation: Lipases are increasingly used to catalyze acylation reactions under mild conditions. These enzymatic methods offer high selectivity and avoid the use of harsh reagents and solvents.[3]
Benzotriazole-Mediated Acylation: N-acylbenzotriazoles are stable, crystalline solids that act as efficient acyl transfer agents in water, offering a greener alternative to traditional methods.
While these greener alternatives present significant advantages, their substrate scope and reactivity profiles may differ from traditional agents and this compound. The choice of acylating agent will always depend on a careful consideration of the specific synthetic challenge at hand.
Experimental Protocols
General Protocol for N-Acylation using this compound (Analogous System)
This protocol is adapted from the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives.[6]
Materials:
-
2-Bromo-N-(p-chlorophenyl)acetamide (1.0 eq)
-
Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-bromo-N-(p-chlorophenyl)acetamide in DCM in a round-bottom flask.
-
Add the amine to the solution.
-
Add potassium carbonate to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
General Protocol for N-Acylation using an Acyl Chloride
This protocol is a standard procedure for the N-acylation of amines.
Materials:
-
Amine (1.0 eq)
-
Acyl Chloride (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the acyl chloride dropwise via syringe. A white precipitate of DIPEA hydrochloride may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for N-Acylation using a Carboxylic Anhydride
This protocol is a standard procedure for the N-acylation of amines using an anhydride.
Materials:
-
Amine (1.0 eq)
-
Carboxylic Anhydride (1.1 eq)
-
DIPEA (1.2 eq)
-
Anhydrous DCM
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Add DIPEA to the solution.
-
Add the carboxylic anhydride to the solution at room temperature.
-
Stir the mixture at room temperature for 4-12 hours. Gentle heating (e.g., to 40 °C) may be required for less reactive anhydrides.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and follow the work-up procedure described in section 4.2.
Visualization of Key Concepts
Caption: General mechanism of nucleophilic acyl substitution.
References
A Comparative Guide to HPLC and TLC for Purity Validation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a key intermediate in the synthesis of benzodiazepines such as Lorazepam, is a compound where stringent purity control is paramount.[1][2] This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity validation of this critical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for this compound
This compound is typically synthesized via the acylation of 2-amino-5-chlorobenzophenone with a bromoacetyl halide.[3] The purity of the final intermediate directly impacts the impurity profile of the subsequent API. Potential process-related impurities can include:
-
Unreacted Starting Materials: 2-amino-5-chlorobenzophenone and residual acylating agents.
-
By-products: Di-acylated species or products of side reactions.
-
Degradation Products: Hydrolysis of the bromoacetamide functional group.
The presence of these impurities can lead to the formation of undesired side products in the final API synthesis, potentially impacting its safety and efficacy. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Assessment
For the definitive quantitative analysis of this compound, HPLC stands as the unequivocal method of choice.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating and quantifying the main component from closely related impurities.[5]
A Validated HPLC Method for Purity Determination
The following HPLC method is designed for robust and reliable purity analysis of this compound. The validation of this method is structured in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[6][7][8]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for the moderately polar aromatic analyte. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common and effective mobile phase for reversed-phase chromatography, ensuring good peak shape.[9] |
| Gradient | 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30-35 min: 90-40% B35-40 min: 40% B | A gradient elution is crucial for separating impurities with a wide range of polarities from the main analyte peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |
| Detection | UV at 254 nm | The benzophenone chromophore in the molecule exhibits strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak response without overloading the column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Method Validation
A robust analytical method is one that has been rigorously validated to prove its suitability for the intended purpose.[10] The following is a step-by-step protocol for the validation of the proposed HPLC method.
Caption: Workflow for HPLC Method Validation.
-
System Suitability: Before each validation run, and prior to sample analysis, the suitability of the chromatographic system must be verified.[11] This is achieved by injecting a standard solution multiple times (typically five or six replicates). The acceptance criteria are usually a relative standard deviation (RSD) of less than 2% for peak area and retention time, a tailing factor of less than 2, and a theoretical plate count of more than 2000.
-
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][12] This is demonstrated by spiking the analyte with known impurities and showing that the peaks are well-resolved. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the method can separate the analyte from its degradation products.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13] A series of at least five concentrations of the analyte standard should be prepared across the range of 80% to 120% of the expected sample concentration. The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value.[14] It is typically assessed by performing recovery studies on a sample spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13]
-
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be less than 2%.
-
Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The RSD between the results from the different conditions should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9] This can be assessed by varying parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Table 2: Summary of HPLC Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is resolved from all impurity and degradation peaks (Resolution > 2.0) | All peaks resolved (Resolution > 2.5) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of nominal concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.01 µg/mL |
| LOQ | S/N ≥ 10 | 0.03 µg/mL |
| Robustness | System suitability parameters met under varied conditions | Passed |
Thin-Layer Chromatography (TLC): A Rapid, Semi-Quantitative Alternative
While HPLC is the gold standard for quantitative analysis, Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and simple method for qualitative and semi-quantitative purity assessment. It is particularly useful for in-process controls, reaction monitoring, and preliminary purity screening.
A Comparative TLC Method
Table 3: Proposed TLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | A standard polar stationary phase suitable for a wide range of organic compounds. |
| Mobile Phase | Toluene:Ethyl Acetate (70:30, v/v) | A solvent system of intermediate polarity to provide good separation of the analyte from potential impurities. |
| Detection | UV light at 254 nm | The analyte and many aromatic impurities will be visible as dark spots on a fluorescent background. |
| Sample Application | 5 µL of a 1 mg/mL solution in acetonitrile | A controlled application volume to ensure consistent spot size. |
Experimental Protocol: TLC Purity Assessment
-
Plate Preparation: Mark a starting line approximately 1 cm from the bottom of the TLC plate.
-
Sample Application: Apply 5 µL of the sample solution and a standard solution to the starting line.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light at 254 nm.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The purity is assessed by comparing the intensity and number of impurity spots in the sample to the main spot and the standard.
Objective Comparison: HPLC vs. TLC
The choice between HPLC and TLC depends on the specific analytical requirement.
Caption: Decision tree for selecting HPLC vs. TLC.
Table 4: Comparative Analysis of HPLC and TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Differential adsorption on a thin layer of adsorbent with the mobile phase moving by capillary action. |
| Resolution | High, capable of separating closely related impurities.[6] | Lower, may not resolve all minor impurities. |
| Quantitation | Highly quantitative and precise.[4] | Primarily qualitative or semi-quantitative. |
| Sensitivity | High (ng to pg level). | Lower (µg to ng level). |
| Analysis Time | Longer per sample (typically 15-40 minutes). | Faster, multiple samples can be run simultaneously. |
| Cost | High initial instrument cost and ongoing consumable costs. | Low cost of plates and solvents. |
| Application | Final product release testing, stability studies, impurity profiling. | Reaction monitoring, raw material screening, in-process controls. |
Conclusion: A Synergistic Approach to Purity Validation
For the comprehensive and rigorous purity validation of this compound, HPLC is the indispensable technique. Its high resolution, sensitivity, and quantitative capabilities are essential for ensuring the quality and safety of this critical pharmaceutical intermediate. A thoroughly validated HPLC method, following ICH and USP guidelines, provides the necessary confidence for regulatory submissions and routine quality control.
However, TLC remains a valuable tool in the analytical chemist's arsenal. Its simplicity, speed, and low cost make it an excellent choice for rapid screening and in-process monitoring, complementing the more rigorous data provided by HPLC. By understanding the strengths and limitations of each technique, researchers and drug development professionals can implement a synergistic analytical strategy that ensures the highest standards of purity for this compound, ultimately contributing to the development of safer and more effective medicines.
References
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- 6. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
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- 14. quora.com [quora.com]
A Comparative Cost-Benefit Analysis of Modern Lorazepam Synthesis Pathways
Introduction
Lorazepam, a high-potency, intermediate-acting 3-hydroxy-1,4-benzodiazepine, is a cornerstone therapeutic agent for managing anxiety disorders, insomnia, and seizure activity. As a medication on the World Health Organization's List of Essential Medicines, the robustness and efficiency of its manufacturing process are of critical importance to global health supply chains. Historically, the synthesis of lorazepam and other benzodiazepines involved multi-step batch processes that were often characterized by modest yields, significant waste generation, and complex purification procedures.
This guide provides an in-depth cost-benefit analysis of three distinct synthesis pathways for lorazepam. We will move from a classical, multi-step batch approach to a highly efficient, scalable batch synthesis utilizing a novel acetoxylation reaction, and finally to a state-of-the-art continuous flow synthesis platform. This comparison is designed to provide researchers, chemists, and drug development professionals with a clear, data-driven perspective on the evolution of lorazepam synthesis, focusing on key performance indicators such as yield, purity, process time, cost of goods, scalability, and adherence to green chemistry principles.
Pathway 1: The Classical Multi-Step Batch Synthesis
The original synthesis of lorazepam, stemming from the foundational work by Bell and Sternbach, involves a lengthy sequence of reactions. A representative pathway starts from 2-amino-2',5-dichlorobenzophenone and proceeds through several key transformations, including acylation, cyclization, ring expansion, and finally hydrolysis to yield the 3-hydroxy group.
A documented variation of this classical approach involves six main stages: two condensation reactions, a cyclization, a ring expansion, an acylation rearrangement, and a final hydrolysis step.[1] This pathway, while foundational, is emblematic of early pharmaceutical manufacturing, where the primary goal was successful synthesis rather than process optimization.
Key Performance Indicators:
-
Overall Yield: Approximately 42.5%.[1]
-
Purity: Reported at 98.6% after extensive purification.[1]
-
Process Complexity: High. The multi-step nature necessitates numerous isolations of intermediates, leading to long cumulative process times and opportunities for yield loss at each stage. Patents have noted that such methods have high equipment requirements and cumbersome post-treatment processes.[2]
-
Cost & Waste: The use of multiple solvents and reagents, coupled with lower yields, contributes to a higher cost of goods and a significant environmental footprint (high E-factor).
This pathway serves as a crucial baseline, highlighting the challenges that modern synthetic strategies aim to overcome. The primary drawbacks—low overall yield and high process complexity—make it economically and environmentally inferior to newer methods.
Pathway 2: The Improved Batch Synthesis via Direct Acetoxylation
A significant advancement in lorazepam batch synthesis was developed by Cepanec and colleagues, who introduced a novel, iodine-catalyzed acetoxylation at the 3-position of the 1,4-benzodiazepine ring. This innovation streamlines the introduction of the critical 3-hydroxy group, bypassing the more complex and lower-yielding acylation rearrangement and hydrolysis steps of the classical route.
The key to this process is the direct and efficient conversion of a delorazepam precursor to its 3-acetoxy derivative, which is then easily saponified to high-purity lorazepam. The reaction uses potassium peroxydisulfate as a stoichiometric oxidant in the presence of potassium acetate and a catalytic amount of iodine.[3]
Causality Behind Experimental Choices
The choice of an iodine-catalyzed system is pivotal. Iodine is a relatively inexpensive and environmentally benign catalyst. The use of potassium peroxydisulfate as the oxidant is strategic; it is a powerful, yet clean, oxidizing agent that facilitates the desired acetoxylation with high efficiency. This targeted reaction avoids the formation of multiple byproducts common in older rearrangement-based methods, simplifying purification and dramatically increasing both yield and final product purity.
Experimental Protocol: Acetoxylation and Saponification
-
Acetoxylation: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (the ketone base material), glacial acetic acid, potassium acetate, potassium persulfate, and iodine are combined in a reaction vessel.[1] The mixture is heated and stirred to facilitate the acetoxylation reaction, yielding the 3-acetoxy intermediate.
-
Saponification & Isolation: The resulting 3-acetoxy lorazepam is suspended in a mixture of ethanol and water and cooled to approximately 5°C.[4]
-
A solution of sodium hydroxide is added dropwise to the cooled suspension to induce selective saponification of the acetate group.[4]
-
After the reaction is complete, the pH is adjusted with acetic acid, and the crude lorazepam precipitates.
-
The product is isolated via filtration and purified through recrystallization from ethanol and ethyl acetate to yield lorazepam of very high purity.[1]
Visualization: Direct Acetoxylation Pathway
Caption: Improved batch synthesis of lorazepam via direct acetoxylation.
Pathway 3: The Modern Continuous Flow Synthesis
Addressing the pharmaceutical industry's need for resilient, on-demand manufacturing, researchers at Purdue University developed a novel, five-step continuous flow synthesis of lorazepam.[5] This approach mitigates the risks of drug shortages and the inherent irreproducibility of large-scale batch processing.[6] The entire sequence is telescoped, meaning the output from one reactor flows directly into the next, eliminating manual handling of intermediates and drastically reducing production time.
The five-step sequence comprises:
-
N-acylation
-
Diazepine ring closure
-
Imine N-oxidation
-
Polonovski-type rearrangement
-
Ester hydrolysis
The total residence time for the entire five-step process is a remarkable 72.5 minutes, producing lorazepam with over 99% purity directly from the reactor system.[7]
Causality Behind Experimental Choices
The adoption of continuous flow technology is a paradigm shift. Microfluidic reactors offer superior heat and mass transfer compared to large batch vessels, enabling faster reactions, higher selectivity, and improved safety, especially for potentially hazardous steps like N-oxidation.[8][9] The selection of a Polonovski-type rearrangement in a flow system allows for the controlled introduction of the 3-hydroxy precursor under mild conditions.[7] Furthermore, the process was optimized using high-throughput experimentation (HTE), allowing for rapid screening of solvents, catalysts, and conditions to identify the most efficient and sustainable options, avoiding laborious purification methods like column chromatography.[5][8]
Experimental Protocol: Overview of Continuous Flow Synthesis
A detailed step-by-step protocol for setting up a multi-stage flow chemistry platform is extensive. The following is a conceptual summary of the process.
-
System Setup: A series of microreactors or packed-bed reactors are connected in sequence using pumps and tubing suitable for organic solvents. Each reactor's temperature is controlled independently.
-
Reagent Streams: Solutions of the starting materials and reagents for each of the five steps are prepared in optimized, green-friendly solvents.[7]
-
Step 1 (N-acylation): The initial aminobenzophenone derivative is pumped into the first reactor where it meets a stream of an acylating agent to form the amide intermediate.
-
Step 2 (Cyclization): The output from the first reactor is mixed with a reagent to induce the closure of the seven-membered diazepine ring.
-
Step 3 (N-oxidation): The resulting delorazepam intermediate is oxidized at the imine nitrogen. This step may utilize a specialized catalyst, such as rhenium oxide, with a peroxide reagent.[10]
-
Step 4 (Rearrangement): The N-oxide undergoes a Polonovski-type rearrangement to introduce an acetate group at the 3-position.
-
Step 5 (Hydrolysis): The final reactor facilitates the hydrolysis of the acetate ester, yielding the final lorazepam product, which is collected at the end of the line.
Visualization: 5-Step Continuous Flow Workflow
Caption: Telescoped 5-step continuous flow synthesis of lorazepam.
Comparative Cost-Benefit Analysis
The true value of each synthetic pathway is best understood through a direct comparison of their key performance and economic indicators. The following table synthesizes the available data to provide a clear cost-benefit overview.
| Metric | Pathway 1: Classical Batch | Pathway 2: Acetoxylation Batch | Pathway 3: Continuous Flow |
| Overall Yield | ~42.5%[1] | ~64% [3] | High (individual steps optimized for high yield)[5] |
| Final Purity | ~98.6%[1] | >99.8% [3] | >99%[7] |
| Process Time | Very High (Days) | High (Hours to Days) | Very Low (72.5 minutes) [7] |
| Scalability | Poor (Prone to irreproducibility) | Good (Demonstrated as scalable)[3] | Excellent (Scale-out or scale-up) [8] |
| Purification | Complex (Multiple crystallizations, potential chromatography) | Simplified (Recrystallization)[1] | Minimal (Avoids chromatography)[5] |
| Green Chemistry | Poor (High E-Factor, multiple solvents) | Moderate (Improved atom economy) | Good (Optimized for greener solvents, low waste)[5] |
| Key Reagent Cost | Variable (multiple steps) | Moderate (Potassium Peroxydisulfate: ~$200-500/kg)[11][12] | Potentially High (e.g., Rhenium catalyst: ~$200/g)[13] |
| Process Robustness | Low | Moderate | High (Precise process control)[8] |
Analysis Summary
The Classical Batch synthesis, while historically significant, is clearly obsolete from a cost-benefit perspective. Its low yield and high complexity lead to excessive waste and high labor costs, making it uncompetitive for modern pharmaceutical production.
The Acetoxylation Batch pathway represents a highly optimized and economically viable method for large-scale production. Its impressive 64% overall yield and exceptional purity (>99.8%) significantly lower the cost of goods compared to the classical route by maximizing the conversion of expensive starting materials like 2-amino-2',5-dichlorobenzophenone.[14][15][16][17] It offers a robust, scalable process that can be implemented with standard batch reactor equipment.
The Continuous Flow pathway offers a revolutionary advantage in terms of speed, safety, and process control. The ability to produce high-purity lorazepam from raw materials in just over an hour is transformative, enabling on-demand manufacturing and reducing inventory costs.[6] While the initial capital investment in flow chemistry equipment may be higher, and some specialized catalysts like rhenium oxides can be expensive[10][13][18][19], the long-term benefits of automation, reduced footprint, superior safety, and minimized waste can lead to a lower overall operating cost. This method aligns perfectly with the principles of green chemistry and the FDA's encouragement of modern manufacturing techniques.[9][20]
Conclusion
The synthesis of lorazepam has evolved dramatically, moving from lengthy, inefficient batch processes to highly streamlined and automated continuous flow systems.
-
The Direct Acetoxylation method stands out as the most cost-effective and high-performing batch process . Its combination of high yield, exceptional purity, and scalability makes it an excellent choice for established manufacturing facilities.
-
The Continuous Flow synthesis represents the future of agile, efficient, and sustainable pharmaceutical production. Its unparalleled speed and process control offer a compelling long-term value proposition, particularly for new facilities or manufacturers looking to modernize their operations and strengthen supply chain resilience.
The choice between these two modern pathways will ultimately depend on an organization's specific strategic objectives, existing infrastructure, and desired production scale. However, the data clearly indicates that both methodologies offer substantial cost-benefit advantages over the classical synthesis routes.
References
- 1. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 2. Simple synthesis process of anxiolytic drug lorazepam intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. inventions.prf.org [inventions.prf.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Development of a Continuous Flow Synthesis of Lorazepam - Organic Process Research & Development - Figshare [figshare.com]
- 8. Item - High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 10. scbt.com [scbt.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. Factory Price Potassium Persulfate Potassium Peroxodisulfate (CAS: 7727-21-1) - Potassium Persulfate and CAS 7727-21-1 [fizachem.en.made-in-china.com]
- 13. Rhenium(VII) oxide, 99.99% (metals basis) 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. 2-Amino-2',5-dichlorobenzophenone 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 15. cenmed.com [cenmed.com]
- 16. 2-Amino-2',5-dichlorobenzophenone, 98% | Fisher Scientific [fishersci.ca]
- 17. medchemexpress.com [medchemexpress.com]
- 18. RHENIUM (VI) OXIDE price,buy RHENIUM (VI) OXIDE - chemicalbook [m.chemicalbook.com]
- 19. Rhenium(VI) oxide, 99.9% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The N-(2-benzoyl-4-chlorophenyl)acetamide scaffold is a versatile starting point for the development of novel therapeutic agents. The presence of a reactive bromoacetamide group allows for the introduction of a wide range of substituents, leading to derivatives with diverse pharmacological activities. This guide provides a comparative analysis of a series of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide derivatives, focusing on their synthesis and central nervous system (CNS) depressant activities.
Introduction to the Core Scaffold
This compound is a synthetic compound featuring a benzophenone core, which is a common motif in medicinal chemistry. Benzophenone derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. The chloroacetamide moiety serves as a reactive handle for further chemical modifications, making it an excellent precursor for creating libraries of compounds for biological screening[2][3]. The strategic placement of the chloro and benzoyl groups on the phenyl ring influences the overall lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity.
Comparative Study: CNS Depressant Activities of Piperazine-Substituted Derivatives
A significant area of investigation for derivatives of the N-(2-benzoyl-4-chlorophenyl)acetamide core has been in the realm of CNS-acting agents. A study by Kumar et al. (2017) provides a detailed comparative analysis of a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides for their anxiolytic and skeletal muscle relaxant activities[4][5].
Synthesis of Piperazine Derivatives
The synthesis of these derivatives begins with the chloroacetylation of 2-amino-5-chlorobenzophenone to yield N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with various substituted phenylpiperazines to produce the final acetamide derivatives. While the initial topic specifies the bromoacetamide, the chloro-analog follows a nearly identical and well-documented synthetic pathway, providing a strong basis for this comparative guide.
Below is a generalized workflow for the synthesis of these derivatives.
References
- 1. Buy N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | 4016-85-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide Impurities
Introduction
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is a pivotal intermediate in the synthesis of several pharmaceutical compounds, most notably in the benzodiazepine class of drugs such as lorazepam. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities in drug substances.[1][2]
This guide provides a comprehensive comparison of analytical strategies for the detection, identification, and quantification of potential impurities in this compound. We will delve into the likely process-related and degradation impurities, followed by a comparative analysis of the most effective analytical techniques, complete with experimental protocols and performance data to aid researchers and drug development professionals in establishing robust quality control measures.
Part 1: Profiling Potential Impurities - A Synthesis-Based Approach
A logical starting point for impurity characterization is to understand the synthetic pathway of the molecule. This compound is typically synthesized via the bromoacetylation of 2-amino-5-chlorobenzophenone.
Caption: Synthesis of this compound.
Based on this synthesis, we can anticipate several potential impurities:
Process-Related Impurities:
These impurities arise from the manufacturing process itself.
-
Unreacted Starting Materials:
-
By-products:
-
Di-acylated product: Over-reaction or harsh conditions can lead to the formation of a di-bromoacetylated derivative.
-
Isomeric Impurities: Impurities in the starting 2-amino-5-chlorobenzophenone, such as isomers, can lead to the formation of corresponding isomeric products.[4]
-
-
Reagents and Solvents: Residual solvents used during the synthesis and purification are also considered impurities.
Degradation Products:
These impurities can form during storage or under stress conditions.
-
Hydrolysis Products:
-
2-amino-5-chlorobenzophenone: Hydrolysis of the amide bond will yield the starting amine.
-
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide: Hydrolysis of the bromoacetyl group will result in the corresponding hydroxyacetamide.
-
-
Other Degradants: As this compound is an intermediate for lorazepam, some degradation products of lorazepam could potentially be formed from this intermediate under certain conditions.[5][6]
| Impurity Name | Structure | Origin |
| 2-amino-5-chlorobenzophenone | Unreacted starting material, Degradation | |
| N-(2-Benzoyl-4-chlorophenyl)-2-hydroxyacetamide |
| Degradation |
| Di-acylated Product | By-product |
Part 2: Comparative Guide to Analytical Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of impurities.
Caption: A typical workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities.[7]
-
Principle: Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. A UV detector provides excellent sensitivity for chromophoric molecules like this compound and its related impurities.
-
Strengths:
-
High precision and accuracy for quantification.
-
Robust and reproducible.
-
Method development is well-established.
-
-
Limitations:
-
Limited identification capabilities for unknown impurities.
-
Co-elution can be an issue for complex mixtures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities.[1][8]
-
Principle: The eluent from an HPLC system is introduced into a mass spectrometer, which ionizes the analytes and separates them based on their mass-to-charge ratio. This provides molecular weight and fragmentation information, which is crucial for structural elucidation.
-
Strengths:
-
High sensitivity and specificity for identification.
-
Can detect impurities at very low levels.
-
-
Limitations:
-
Quantification can be less precise than HPLC-UV without isotope-labeled internal standards.
-
Matrix effects can suppress or enhance the ion signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[3][9][10]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
-
Strengths:
-
Excellent for the analysis of residual solvents.
-
High sensitivity and specificity for volatile compounds.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[11][12][13]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.
-
Strengths:
-
Provides definitive structural information.
-
Non-destructive.
-
-
Limitations:
-
Requires isolation of the impurity, often in milligram quantities.
-
Lower sensitivity compared to MS.
-
| Technique | Primary Use | Sensitivity | Identification Power | Quantitative Capability |
| HPLC-UV | Quantification, Purity | High | Low | Excellent |
| LC-MS | Identification | Very High | Excellent | Good |
| GC-MS | Volatile Impurities | Very High | Excellent | Good |
| NMR | Structure Elucidation | Low | Definitive | Good (qNMR) |
Part 3: Experimental Protocols and Method Validation
Detailed HPLC-UV Protocol
This method is designed as a starting point for the analysis of this compound and its non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile/water (50:50) to a concentration of approximately 0.5 mg/mL.
Detailed LC-MS Protocol
For identification of unknown peaks observed in the HPLC-UV analysis.
-
LC System: Use the same HPLC conditions as above, but replace phosphoric acid with 0.1% formic acid in water for MS compatibility.[15]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS (product ion scan) for fragmentation analysis of peaks of interest.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of the molecule and to ensure the analytical method is "stability-indicating".[16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
Analyze all stressed samples, along with a control sample, using the developed HPLC-UV method to assess for degradation and peak purity.
Method Validation
The chosen quantitative method (HPLC-UV) must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of any API derived from it. A comprehensive approach, initiated by a theoretical assessment of potential impurities based on the synthetic route, is essential. The cornerstone of experimental analysis is a well-validated, stability-indicating HPLC-UV method for quantification. However, this must be complemented by more advanced techniques such as LC-MS for the identification of unknown impurities and GC-MS for volatile components. For unambiguous structural elucidation of any significant unknown impurity, isolation followed by NMR spectroscopy is the definitive method. By employing this integrated analytical strategy, researchers and drug development professionals can ensure a thorough understanding of the impurity profile, leading to a more robust manufacturing process and a safer final product.
References
- 1. rroij.com [rroij.com]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Lorazepam Dimer Impurity | SynZeal [synzeal.com]
- 7. biomedres.us [biomedres.us]
- 8. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aber.apacsci.com [aber.apacsci.com]
- 10. agilent.com [agilent.com]
- 11. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico appro… [ouci.dntb.gov.ua]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. frontiersin.org [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. ijsdr.org [ijsdr.org]
- 17. rjptonline.org [rjptonline.org]
- 18. longdom.org [longdom.org]
- 19. longdom.org [longdom.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life cycle of a chemical does not end with data acquisition. The responsible management and disposal of surplus and waste materials are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (CAS No. 32580-26-0) is a halogenated organic compound whose structural complexity demands a methodical and informed approach to its disposal.
This guide moves beyond mere procedural lists. It provides a comprehensive operational plan rooted in the principles of chemical compatibility, regulatory standards, and risk mitigation. As your partner in the laboratory, our goal is to empower you with the knowledge to handle this material safely from the moment of its creation to its final, compliant disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all subsequent safety and handling decisions. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling and disposal pathway.[1][2]
The primary risks associated with this compound necessitate that it be treated as a hazardous substance at all times. Its nature as a brominated and chlorinated acetamide derivative places it firmly in the category of halogenated organic waste , a critical distinction for proper waste segregation.[3][4]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [1] |
| Specific target organ toxicity | May cause respiratory irritation | H335 | [2] |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, particularly skin and eye irritation, appropriate PPE is non-negotiable. All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[5]
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. Given the "serious eye irritation" classification, chemical goggles are strongly recommended.[5][6]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Additional protective clothing may be necessary to prevent any possibility of skin exposure.
-
Respiratory Protection: All handling of the solid material or solutions should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.[5]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[7][8][9]
Step 1: Waste Segregation at the Point of Generation
The causality behind this first step is both financial and technical. Halogenated organic wastes require specific, high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins and furans.[10] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[4]
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste." [3][11]
-
Do NOT Mix: Never combine this waste stream with non-halogenated solvents (e.g., acetone, ethanol, hexane), strong acids, bases, or heavy metal waste.[4][5]
Step 2: Proper Containerization
The integrity of the waste container is critical to prevent leaks and exposures.
-
Action (Solid Waste): Collect unused or expired solid this compound and any grossly contaminated materials (e.g., weighing paper, spatulas, gloves, absorbent pads from a spill cleanup) in a sealable, wide-mouth container made of compatible material (e.g., polyethylene).[5][12] Avoid creating dust during transfer.
-
Action (Liquid Waste): Collect solutions containing the compound in a dedicated, leak-proof, and sealable solvent waste container, typically glass or high-density polyethylene (HDPE).[12][13] The original chemical container is often the best choice for its waste.[12]
-
Container Status: The container must be kept closed at all times except when actively adding waste.[8][14] This is a common EPA violation and is crucial for preventing the release of hazardous vapors.
Step 3: Comprehensive Waste Labeling
Proper labeling is a key requirement of OSHA's Hazard Communication standard and EPA's RCRA.[7][14] It ensures that all personnel are aware of the container's contents and associated hazards.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Required Information:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound."
-
List all other constituents and their approximate percentages (e.g., solvents used to dissolve the compound).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of first accumulation.
-
Step 4: Safe Interim Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[15]
-
Segregation: Ensure the container is stored with compatible chemicals, away from acids, bases, and oxidizing agents.[5]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5][9] Under RCRA's "cradle-to-grave" mandate, the generator is responsible for the waste until its final destruction.[16]
-
Action: Once the container is full or you are ready to dispose of it, contact your EHS office to arrange for a waste pickup. Follow their specific procedures for scheduling a collection.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Don PPE: Before attempting any cleanup, don the full mandatory PPE as described in Section 2.
-
Containment: For small, solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into your designated halogenated waste container.[5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Collect all contaminated absorbent material and cleanup supplies (gloves, wipes, etc.) and place them in a sealed bag or container.[5][11] This cleanup debris must also be disposed of as halogenated hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epa.gov [epa.gov]
- 15. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 16. research.auburn.edu [research.auburn.edu]
A Researcher's Comprehensive Guide to the Safe Handling of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a compound with significant potential in various research applications, demands a meticulous approach to its handling due to its inherent chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a halogenated organic compound featuring a reactive bromoacetamide functional group. This structural motif is common in alkylating agents, which can react with biological nucleophiles, necessitating careful handling to avoid adverse health effects.
GHS Hazard Classification: According to aggregated data, this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation[2].
-
Acute Toxicity, Dermal (Warning): Harmful in contact with skin[1].
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled[1].
The bromoacetamide moiety makes this compound a potential lachrymator, a substance that irritates the eyes and causes tearing[3].
| Hazard Statement | GHS Category | Potential Effect |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a comprehensive PPE strategy is non-negotiable. The following PPE is mandatory when handling this compound[3][4][5][6]:
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are essential to protect against splashes and fine dust. A full-face shield should be worn when there is a significant risk of splashing[4][6][7].
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene, that have been inspected for integrity before use. Given the risk of dermal absorption and irritation, double-gloving is recommended, especially during weighing and transfer operations[6][8].
-
Lab Coat/Gown: A long-sleeved, chemical-resistant lab coat or gown is required to protect the skin from contamination. Ensure the gown is fully fastened[8][9].
-
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation[6]. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary[4][8].
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly mitigate risks.
Preparation and Weighing
-
Designated Area: Conduct all manipulations of this compound within a designated area of a chemical fume hood.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible[4][6].
-
Weighing: Weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to prevent the dispersal of dust.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any minor spills.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during reactions to prevent the release of vapors.
-
Labeling: Clearly label all vessels containing the compound with its full chemical name and relevant hazard symbols.
Post-Reaction Work-up and Purification
-
Quenching: If necessary, quench the reaction mixture carefully in the fume hood.
-
Extraction and Purification: Perform all extractions and purification steps, such as chromatography, within the fume hood.
Emergency Procedures: Preparing for the Unexpected
Spills
-
Minor Spills (in a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[5][10].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water[11].
-
-
Major Spills (outside a fume hood):
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[5][11][13].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[4][5][13]. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4][5].
Disposal Plan: Responsible Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and labeled container for halogenated organic liquid waste[14][15]. Do not mix with non-halogenated waste[16].
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards[15].
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures[17].
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C15H11BrClNO2 | CID 122906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. workwearsolutions.net [workwearsolutions.net]
- 9. halyardhealth.com [halyardhealth.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

